Lecanoric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSJKZDHNSSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197384 | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-56-8 | |
| Record name | Lecanoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lecanoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecanoric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LECANORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0M65TKS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Lecanoric Acid: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lecanoric acid, a didepside of orsellinic acid, is a secondary metabolite of significant interest due to its diverse biological activities, including antioxidant, antimicrobial, and antiproliferative properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its prevalence within various lichen species. This document details the quantitative distribution of this compound across different lichen genera, outlines established experimental protocols for its extraction and purification, and presents a visual representation of its biosynthetic pathway.
Introduction
This compound (C₁₆H₁₄O₇) is a polyphenolic compound classified as a depside, formed from the esterification of two molecules of orsellinic acid.[1] Its presence is widespread in the symbiotic organisms known as lichens, where it is produced by the fungal partner, or mycobiont.[2][3] The compound's name is derived from the lichen genus Lecanora, where it was first discovered.[1] Beyond its role in lichen physiology, this compound has garnered attention in the scientific community for its potential therapeutic applications. This guide serves as a technical resource for researchers seeking to understand and harness this natural product.
Natural Sources of this compound
The predominant natural sources of this compound are lichens, with numerous species across various genera reported to contain this compound. While lichens are the most cited source, there is evidence of this compound production by non-lichenized fungi as well.
Lichen-Derived this compound
This compound is a characteristic secondary metabolite in many crustose, foliose, and fruticose lichens. Its production has been confirmed in the following genera:
-
Varicellaria : All species within this genus are known to produce this compound.[4]
-
Lecanora : The namesake genus for the acid.[1]
-
Parmotrema : Several species, including P. stuppeum, P. tinctorum, P. grayana, and P. austrosinense, are known sources.[1][2]
-
Usnea : Notably found in Usnea subvacata.[1]
-
Xanthoparmelia : Species such as X. arida and X. lecanorica have been identified as containing this compound.[1]
-
Umbilicaria : Umbilicaria antarctica is a documented source of this compound.[1][5]
-
Stereocaulon : Stereocaulon curatum is another lichen species known to produce this compound.[2]
Fungal Production of this compound
While less common, the production of this compound is not exclusive to lichenized fungi. The compound has also been isolated from the fungus Penicillium janthinellum, indicating that the genetic machinery for its biosynthesis exists outside of the lichen symbiosis. Furthermore, the mycobiont of lichens, such as Parmotrema austrosinense, can be cultured in the laboratory to produce this compound.[2][3]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different lichen species and even within the same species depending on geographical location and environmental conditions. The following table summarizes available quantitative data from various studies.
| Natural Source Species | Extraction Solvent | Yield of Crude Extract (% w/w) | This compound Content | Reference |
| Parmotrema tinctorum | Methanol | Not Reported | IC₅₀ against Hep G2 cells: 148.74 ± 5.95 µg/mL | [6] |
| Umbilicaria antarctica | Acetone | Not Reported | Main antioxidant compound identified by bioautographic TLC and HPLC | [5] |
| Pseudevernia furfuracea | Not Applicable (Heterologous Expression) | Not Applicable | 360 mg/L in engineered Saccharomyces cerevisiae | [7] |
| Parmotrema austrosinense (mycobiont culture) | Acetone | Not Reported | IC₅₀ against DLA cancer cells: 42±1.5 µg mL⁻¹ | [2] |
Note: Quantitative data on the percentage weight of this compound in the dry lichen thallus is not consistently reported in the literature. The provided data reflects the reported concentrations in extracts or culture broths.
Experimental Protocols
The isolation and purification of this compound from natural sources typically involve solvent extraction followed by chromatographic separation.
Extraction of this compound from Lichen Thalli
-
Sample Preparation : The lichen thalli are cleaned of any debris and air-dried. The dried material is then powdered to increase the surface area for extraction.
-
Solvent Extraction :
-
Method 1: Methanol Extraction : 50 g of powdered lichen thalli are first treated with hexane for 48 hours to remove fatty compounds. The residue is then air-dried and extracted with 100 mL of methanol for 48 hours. The methanolic extract is filtered and concentrated under reduced pressure.[6]
-
Method 2: Acetone Extraction : Powdered lichen material is extracted with acetone. The resulting extract is concentrated in vacuo at 40°C.[5]
-
-
Purification : The crude extract is subjected to further purification using chromatographic techniques.
Purification by Column Chromatography
-
Stationary Phase : Silica gel is commonly used as the stationary phase. A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatographic column.[2]
-
Sample Loading : The crude extract is re-suspended in a minimal amount of a suitable solvent (e.g., acetone), mixed with a small amount of silica gel, and loaded onto the column after the solvent has evaporated.[2]
-
Elution : The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like benzene and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.[2]
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[2]
Analytical Methods for Identification and Quantification
-
Thin Layer Chromatography (TLC) : A common mobile phase for the separation of this compound is a mixture of toluene, dioxane, and acetic acid (180:45:5 v/v/v). The spots can be visualized by spraying with 10% aqueous sulfuric acid and heating.[2]
-
High-Performance Liquid Chromatography (HPLC) : A C18 column is typically used with a mobile phase such as methanol:water:phosphoric acid (80:20:1 v/v/v) at a flow rate of 1 mL/min. Detection is performed using a photodiode array detector.[2]
-
Spectroscopic Methods : The structure of the purified this compound is confirmed using spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[2][8]
Biosynthesis of this compound
This compound is synthesized via the polyketide pathway. The biosynthesis is initiated by a non-reducing polyketide synthase (PKS).[9] The key steps are the formation of two orsellinic acid monomers, which are then joined by an ester linkage.
Signaling Pathway Diagram
Caption: Biosynthesis of this compound via the Polyketide Pathway.
Experimental Workflow for Biosynthesis Characterization
Caption: Experimental workflow for heterologous expression of this compound.
Conclusion
This compound is a readily available natural product, primarily sourced from a wide array of lichen species. The methodologies for its extraction and purification are well-established, relying on standard phytochemical techniques. The elucidation of its biosynthetic pathway, particularly through heterologous expression studies, opens avenues for metabolic engineering and sustainable production. This guide provides a foundational resource for researchers aiming to explore the pharmacological potential of this compound, from sourcing the natural compound to understanding its biosynthesis. Further research is warranted to quantify the this compound content in a broader range of lichen species and to optimize extraction and production protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Varicellaria - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description: ISOLATION OF this compound AND USNIC ACID FROM LICHEN Umbilicaria calvescens Nyl. [alicia.concytec.gob.pe]
- 9. Buy this compound | 480-56-8 | >98% [smolecule.com]
The Biosynthesis of Lecanoric Acid in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecanoric acid, a didepside of significant interest for its diverse biological activities, is a characteristic secondary metabolite produced by numerous lichen species. Its biosynthesis is a fascinating example of polyketide synthesis, orchestrated by a multifunctional non-reducing polyketide synthase (NR-PKS). This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, from its fundamental precursors to the final dimeric product. It details the enzymatic machinery, presents quantitative data from lichen extracts and heterologous production systems, and offers comprehensive experimental protocols for the study of this pathway. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, molecular biology, and drug discovery.
Introduction
Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically algae or cyanobacteria. A hallmark of this symbiosis is the production of a vast array of secondary metabolites, many of which are exclusive to lichens and possess a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties[1]. Among these, this compound stands out as a prominent depside, formed through the esterification of two molecules of orsellinic acid[2]. The biosynthesis of this compound is primarily attributed to the fungal partner and proceeds through the well-established polyketide pathway[3]. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing the potential of this compound and for the bioengineering of novel polyketide-based therapeutics.
The Biosynthesis Pathway of this compound
The formation of this compound is a multi-step process catalyzed by a single, large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS)[4]. The pathway can be conceptually divided into two major stages: the synthesis of the orsellinic acid monomer and its subsequent dimerization.
Stage 1: Biosynthesis of Orsellinic Acid
The biosynthesis of orsellinic acid begins with the fundamental building blocks of acetyl-CoA and malonyl-CoA. The process is initiated by the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the NR-PKS. This is followed by a series of three successive Claisen condensations with malonyl-CoA extender units. Each condensation step extends the growing polyketide chain by two carbons, with the release of a molecule of carbon dioxide. The resulting linear tetraketide intermediate remains tethered to the ACP domain.
The poly-β-keto chain then undergoes a crucial intramolecular C-2 to C-7 aldol condensation, leading to the formation of the aromatic ring of orsellinic acid. This cyclization is followed by aromatization and, finally, the thioesterase (TE) domain of the NR-PKS catalyzes the release of the newly synthesized orsellinic acid molecule.
Stage 2: Dimerization to this compound
The same NR-PKS that synthesizes orsellinic acid is also responsible for the dimerization step. The thioesterase domain, in a remarkable display of catalytic versatility, facilitates the esterification of two molecules of orsellinic acid to form the didepside this compound. One molecule of orsellinic acid acts as the acyl donor, while the other acts as the nucleophilic acceptor, resulting in the characteristic ester linkage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
Chemical structure and properties of Lecanoric Acid
Introduction
Lecanoric acid is a naturally occurring didepside and polyphenol, predominantly found as a secondary metabolite in various lichen species, particularly from the genera Lecanora, Parmotrema, and Usnea.[1][2] It is formed from the esterification of two molecules of orsellinic acid.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative properties.[3][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, biosynthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by its unique structure consisting of two substituted aromatic rings linked by an ester bond.[2] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoic acid | [1][2] |
| Molecular Formula | C₁₆H₁₄O₇ | [1][2] |
| Molecular Weight | 318.28 g/mol | [1][2] |
| CAS Number | 480-56-8 | [1][2] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 175-176 °C | [6][] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [2][9] |
| SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | [1][2] |
| InChI Key | HEMSJKZDHNSSEW-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are compiled below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| ¹³C NMR | (400 MHz, DMSO-d6) Showed sixteen carbon signals, including two methyl carbons (δ 21.0 and 21.3 ppm) and two carboxylic acid carbons. | [10] |
| UV-Vis | Maximum absorption wavelengths (λmax) at 214.61, 217.50, and 306.25 nm. | [11] |
| FTIR | Data available, used for the identification of functional groups. | [11] |
| Mass Spec (LC-MS) | [M-H]⁻ ion at m/z 317.0668. | [12][13] |
Biosynthesis
This compound is synthesized in lichens via the polyketide pathway. A single, non-reducing polyketide synthase (PKS), identified as PFUR17_02294 in the lichen Pseudevernia furfuracea, is responsible for the entire process.[2][14] This enzyme synthesizes two orsellinic acid monomers and then catalyzes their esterification to form the final depside product, this compound.[14] This is a notable mechanism, as typically PKS enzymes release monomeric products.[2]
Biological Activities and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, making it a compound of significant pharmacological interest.
Table 3: Quantitative Biological Activity of this compound
| Activity | Assay/Model | Result (IC₅₀ / MIC) | Reference(s) |
| Antioxidant | DPPH radical scavenging | IC₅₀ = 50.00 µg/mL | [3] |
| Antiproliferative | Dalton's Lymphoma Ascites (DLA) cells | IC₅₀ = 42 ± 1.5 µg/mL | [11] |
| Antiproliferative | HeLa cells | IC₅₀ = 123.97 µg/mL | [9] |
| Antiproliferative | HCT-116 cells (colony formation) | Inhibition at 0.03 µg/mL | [15] |
| Antimicrobial | Various pathogenic bacteria and fungi | MIC = 0.83 - 2.3 mg/mL | [11] |
| Antifungal | Alternaria fischeri | 100% inhibition at 100 µM | [3] |
This compound has been shown to modulate several key signaling pathways involved in cancer progression. It can inhibit the Wnt/β-catenin pathway and has been observed to affect the STAT3 and NF-κB signaling cascades in colorectal cancer cells.[16][17] Furthermore, it can induce a G2/M phase cell cycle arrest in cancer cells, associated with the upregulation of cyclin B1 and phosphorylated histone H3, and a reduction in inactive cyclin-dependent kinase 1 (CDK1).[18]
Experimental Protocols
A common method for obtaining this compound involves solvent extraction from dried lichen material.
Protocol: Soxhlet Extraction and Purification
-
Preparation: Dry the lichen material (e.g., Parmotrema tinctorum) and grind it into a fine powder.[19]
-
Extraction: Place the powdered lichen (e.g., 65.5 g) into a Soxhlet apparatus and extract sequentially with chloroform and then acetone.[19]
-
Concentration: Evaporate the acetone extract in vacuo to obtain a crude residue.[19]
-
Acid-Base Wash: Dissolve the residue in ethyl ether and wash with a 5% sodium bicarbonate solution. The acidic this compound will move to the aqueous bicarbonate phase.[19]
-
Precipitation: Acidify the aqueous phase with 0.1 N sulfuric acid to precipitate the this compound.[19]
-
Purification: Collect the precipitate by filtration, dry it, and recrystallize using a suitable solvent system (e.g., 50% acetone in water) to yield pure this compound.[11][19]
-
Verification: Confirm the purity and identity of the compound using TLC, HPLC, and spectroscopic methods (NMR, MS).[11]
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.[20] The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, DLA) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Determine the cell viability as a percentage relative to untreated control cells and calculate the IC₅₀ value.[11]
This compound stands out as a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its efficacy as an antioxidant, antimicrobial, and particularly as an antiproliferative agent that modulates key cancer signaling pathways, underscores its potential for further investigation in drug discovery and development. The established protocols for its extraction and bioactivity assessment provide a solid foundation for future research aimed at harnessing its therapeutic benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 480-56-8 | FL65772 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 480-56-8 [chemicalbook.com]
- 7. This compound CAS#: 480-56-8 [m.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. This compound | C16H14O7 | CID 99613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Antioxidant | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
Lecanoric Acid: A Fungal Secondary Metabolite with Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lecanoric acid, a didepside of orsellinic acid, is a prominent secondary metabolite produced by various species of lichenized fungi.[1] As a polyphenolic compound, it plays a significant role in the survival and ecological interactions of lichens, which are symbiotic organisms of a fungus (the mycobiont) and a photosynthetic partner (the photobiont).[2][3] Found crystallized on the surface of fungal hyphae, this compound is not just a passive structural component; it is a bioactive molecule with a wide array of demonstrated pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[4][5] This guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and experimental evaluation of this compound, tailored for professionals in scientific research and drug development.
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the polyketide pathway, a common route for generating diverse secondary metabolites in fungi. The process is initiated by a specific non-reducing polyketide synthase (PKS).
Gene knockout experiments have identified a PKS gene cluster responsible for producing the archetypal polyketide, orsellinic acid.[6] This PKS enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the orsellinic acid monomer. Subsequently, the esterification of two orsellinic acid molecules, likely performed by the thioesterase domain of the PKS, yields this compound.[7] The heterologous expression of a PKS gene from the lichen-forming fungus Pseudevernia furfuracea in Saccharomyces cerevisiae has successfully demonstrated the production of this compound, confirming the central role of this single PKS in its formation.[7]
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable range of biological activities, making it a compound of significant interest for pharmaceutical research.
Antioxidant Activity
This compound is a potent antioxidant.[8] Its ability to scavenge free radicals is attributed to its chemical structure, specifically the presence of hydroxyl groups on its two aromatic rings.[4] Studies have demonstrated its capacity to scavenge various reactive oxygen species (ROS), including superoxide radicals.[4] The antioxidant potential has been confirmed through multiple assays, where it has shown efficacy comparable to or greater than standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid.[2][4]
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit key enzymes in the inflammatory cascade. Research has shown that this compound and its analogues can inhibit histidine decarboxylase, an enzyme responsible for producing histamine, a key mediator of inflammation.[9][10] Furthermore, it has been found to inhibit prostaglandin synthetase and the release of arachidonic acid from cell membranes induced by tumor promoters, thereby reducing the production of pro-inflammatory prostaglandins.[9]
Anticancer Properties
This compound has demonstrated significant antiproliferative effects against various cancer cell lines.[5][11] Its primary mechanism of action involves inducing a cell cycle arrest at the M (mitosis) phase.[12] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound upregulates the expression of cyclin B1 and phosphorylated histone H3 while reducing the levels of inactive cyclin-dependent kinase 1 (CDK1).[12] This disruption of the cell cycle machinery prevents cancer cells from completing mitosis, ultimately inhibiting their proliferation.[12] Importantly, this compound has shown greater cytotoxicity towards cancer cells compared to normal primary human immune and endothelial cells, suggesting a favorable selectivity index.[11]
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial properties, showing inhibitory effects against both pathogenic bacteria and fungi.[2][13] It has demonstrated activity against Gram-positive bacteria and has been particularly effective against certain plant fungal pathogens.[14] For instance, it has been shown to specifically inhibit the growth of Rhizoctonia solani.[14] The fungicidal action is thought to be related to the inhibition of mitosis and other metabolic processes in the fungal cells.[2]
Quantitative Data Summary
The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Antioxidant Activity of this compound
| Assay Type | Result | Source Organism | Reference |
| DPPH Radical Scavenging | IC50 = 50.00 µg/mL | Parmotrema austrosinense | [2] |
| DPPH Radical Scavenging | IC50 = 79 - 95 µg/mL | Not Specified | [15] |
| Superoxide Radical Scavenging | High activity, comparable to standards | Parmotrema tinctorum | [4] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 3.1 mM (at 100 µg/mL) | Not Specified | [15] |
Table 2: Anticancer and Antiproliferative Activity of this compound
| Cell Line | Assay Type | Result | Reference |
| DLA (Dalton's Lymphoma Ascites) | Proliferation | IC50 = 42 ± 1.5 µg/mL | [16] |
| HCT-116 (Colon Cancer) | Colony Formation | Inhibition at 0.03 µg/mL | [12] |
| HCT-116, HEK293T, HeLa, NIH3T3, RAW246.7 | Viability | Reduction in viability | [12] |
| MCF-7 (Breast Cancer) | Proliferation | ~20% inhibition | [11] |
Table 3: Antimicrobial Activity of this compound
| Target Organism | Activity Type | Result | Reference |
| Rhizoctonia solani (Fungus) | Antifungal | EC50 = 35.12 µg/mL | [14] |
| Tea Fungal Pathogens (C. theae, P. theae) | Antifungal | >90% growth inhibition at 15 µL | [2] |
| Clavibacter michiganensis | Antibacterial | Active (Paper Disk Assay) | [14] |
| Various Pathogens | Antimicrobial | MIC = 0.83 - 2.3 mg/mL | [16] |
| E. coli | Antibacterial | Inhibition Zone = 8.60 mm (150 µL) | [13] |
| S. aureus | Antibacterial | Inhibition Zone = 8.05 mm (150 µL) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound.
Protocol 1: Isolation and Purification of this compound
This protocol describes a general method for extracting this compound from lichen thalli.
-
Sample Preparation : Air-dry and grind the lichen thalli (e.g., Parmotrema sp.) to a fine powder.[17]
-
Solvent Extraction :
-
Concentration : Filter the extract to remove solid lichen material. Evaporate the solvent from the filtrate in vacuo using a rotary evaporator to obtain a concentrated crude extract.[14]
-
Chromatographic Purification :
-
Thin-Layer Chromatography (TLC) : Reconstitute the crude extract in a small volume of acetone. Apply the concentrate to a preparative TLC plate with a silica gel stationary phase. Develop the plate using a solvent system such as toluene-dioxane-acetic acid (18:4.5:0.5, v/v).[14] Scrape the band corresponding to this compound (identified by standards or subsequent analysis) for collection.
-
High-Performance Liquid Chromatography (HPLC) : For higher purity, subject the crude or partially purified extract to HPLC. Use a C18 column with a mobile phase such as Methanol:Water:Phosphoric Acid (80:20:1) at a flow rate of 1 mL/min.[16] Monitor the eluent with a photodiode array detector to identify and collect the peak corresponding to this compound.[16]
-
-
Structure Confirmation : Confirm the identity and purity of the isolated compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]
Protocol 2: DPPH Free Radical Scavenging Assay
This assay quantifies the antioxidant capacity of this compound.
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of purified this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction : In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the this compound solution. A control containing only DPPH and methanol is also prepared.[2]
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
IC50 Determination : Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
-
Cell Culture : Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of approximately 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Treatment : Replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., 75-450 µg/mL).[17] Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for 100% cell death.
-
Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
This compound stands out as a fungal secondary metabolite of considerable scientific and pharmaceutical interest. Its well-defined biosynthetic pathway, originating from a single polyketide synthase, and its multifaceted biological activities present numerous opportunities for drug discovery and development. The potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, underpinned by specific molecular mechanisms such as M phase cell cycle arrest, highlight its potential as a lead compound for therapeutic applications. Further research focusing on optimizing its synthesis, exploring its full range of biological targets, and conducting preclinical and clinical evaluations is warranted to fully harness the therapeutic potential of this remarkable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. resources.austplants.com.au [resources.austplants.com.au]
- 6. Intimate bacterial-fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of histidine decarboxylase and tumour promoter-induced arachidonic acid release by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of this compound, an inhibitor of histidine decarboxylase from a fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth promoting effects of some lichen metabolites on probiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Antioxidant Properties of Lecanoric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lecanoric acid, a naturally occurring didepside polyphenol found predominantly in various lichen species, has garnered significant scientific interest for its potent antioxidant properties. This document provides a comprehensive technical overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. As a secondary metabolite, this compound demonstrates significant potential in mitigating oxidative stress through direct radical scavenging and modulation of key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers exploring its therapeutic and pharmacognostic applications.
Introduction to this compound
This compound is a secondary metabolite synthesized by numerous lichen species, including those from the genera Parmotrema, Usnea, and Umbilicaria[1][2]. Chemically, it is classified as a didepside, formed from the esterification of two molecules of orsellinic acid[1]. Its polyphenolic structure is fundamental to its biological activities, particularly its capacity to function as a potent antioxidant[1][2]. The presence of multiple hydroxyl groups on its aromatic rings allows it to effectively donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
-
Direct Radical Scavenging: this compound can directly neutralize free radicals such as the superoxide radical (O₂•⁻) and the hydroxyl radical (•OH). This is achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, where the phenolic hydroxyl groups donate a hydrogen atom or an electron to the unstable radical, converting it into a more stable, non-reactive species. Studies have demonstrated its high superoxide radical (SOR) scavenging activity, comparable to standards like propyl gallate[2].
-
Modulation of Cellular Signaling Pathways: Beyond direct scavenging, this compound is hypothesized to exert antioxidant effects by modulating intracellular signaling cascades that govern the cellular response to oxidative stress. While direct studies on this compound are emerging, the activities of similar phenolic compounds suggest potential interactions with the Nrf2/ARE and MAPK pathways.
Putative Role in the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses[3][4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[5][6]. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[7]. Phenolic compounds are known activators of this pathway[8]. It is plausible that this compound, as a polyphenol, can induce this protective mechanism.
Caption: Putative activation of the Nrf2/ARE pathway by this compound.
Putative Role in MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including those related to oxidative stress and inflammation[9][10]. Key MAPK cascades include ERK1/2, JNK, and p38 MAPK[9]. While chronic activation of JNK and p38 pathways is often associated with pro-inflammatory and pro-apoptotic responses to oxidative stress, the modulation of these pathways can also lead to protective outcomes[11]. Polyphenols have been shown to modulate MAPK signaling, often by inhibiting pro-inflammatory cascades, thereby reducing the expression of inflammatory mediators[9]. This compound may similarly interfere with these pathways to mitigate cellular damage induced by oxidative stress.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit 50% of a specific radical or oxidative process, is a common metric for comparison.
Table 1: IC₅₀ Values for this compound in Radical Scavenging Assays
| Assay Type | Radical | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM)¹ | Reference Standard (IC₅₀) | Source(s) |
| DPPH Scavenging | DPPH• | 50.00 | 155.1 | Ascorbic Acid (IC₅₀ < 150 µg/mL) | |
| Superoxide Radical | O₂•⁻ | - | 91.5 ± 2.1 | Propyl Gallate (106.0 ± 1.7 µM) | |
| Nitric Oxide Radical | NO• | Moderate Activity | - | Not Specified | [2] |
| β-Carotene-Linoleate | Linoleate Radicals | Moderate Activity | - | Not Specified | [2] |
¹Molecular weight of this compound (322.28 g/mol ) used for conversion.
Table 2: Antioxidant Activity in Other Assays
| Assay Type | Principle | Result | Source(s) |
| Reducing Power | Reduction of Fe³⁺ to Fe²⁺ | Potent activity observed in extracts rich in this compound | [1] |
| Anti-linoleic acid peroxidation | Inhibition of lipid peroxidation | Strong activity demonstrated by extracts containing this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antioxidant studies. Below are protocols for key assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
This compound stock solution (dissolved in a suitable solvent like methanol or DMSO).
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
Methanol or ethanol (spectrophotometric grade).
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a microplate well or cuvette, add a defined volume of each sample dilution (e.g., 50 µL).
-
Add a larger volume of the DPPH working solution (e.g., 150 µL) to initiate the reaction.
-
Prepare a control sample containing only the solvent and the DPPH solution. Prepare a blank for each sample concentration containing the sample and the solvent (without DPPH) to correct for background absorbance.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the % inhibition against the sample concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
FRAP Reagent: Prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
This compound stock solution.
-
Standard solution (e.g., FeSO₄·7H₂O or Trolox).
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard solution (e.g., 20 µL) to a defined volume of the FRAP reagent (e.g., 180 µL).
-
Incubate the mixture at 37°C for a short period (e.g., 4-6 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
-
Calculation: A standard curve is generated using the absorbance values of the known concentrations of the Fe²⁺ standard. The FRAP value of the sample is then calculated from this curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Superoxide Radical (O₂•⁻) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are often generated in vitro by a non-enzymatic system like phenazine methosulfate-NADH (PMS-NADH).
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADH solution.
-
Nitroblue tetrazolium (NBT) solution.
-
Phenazine methosulfate (PMS) solution.
-
This compound stock solution.
-
-
Procedure:
-
In a reaction vessel, mix the sample solution with NBT and NADH solutions.
-
Initiate the reaction by adding PMS. The PMS-NADH system generates superoxide radicals, which reduce NBT to a purple formazan product.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at approximately 560 nm.
-
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample reaction to a control reaction without the scavenger. The IC₅₀ value is then determined.
Structure-Activity Relationship
The antioxidant efficacy of this compound is intrinsically linked to its chemical structure. The key features contributing to its activity are the phenolic hydroxyl (-OH) groups and the ester linkage.
Caption: Relationship between this compound's structure and its antioxidant function.
Conclusion and Future Directions
This compound exhibits significant antioxidant properties, acting through direct radical scavenging and potentially through the modulation of critical cellular defense pathways like Nrf2/ARE and MAPK. The quantitative data from various in vitro assays confirm its efficacy, positioning it as a promising candidate for further investigation.
For drug development professionals and researchers, future studies should focus on:
-
In vivo validation: Confirming the antioxidant effects of this compound in animal models of diseases associated with oxidative stress.
-
Mechanism elucidation: Conducting targeted studies to definitively establish the interaction of this compound with the Nrf2 and MAPK signaling pathways.
-
Bioavailability and safety: Assessing the pharmacokinetic profile and toxicological safety of this compound to determine its viability as a therapeutic agent.
The comprehensive data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound as a natural antioxidant agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant, antimicrobial and anticancer activity of the lichens Cladonia furcata, Lecanora atra and Lecanora muralis - PMC [pmc.ncbi.nlm.nih.gov]
Lecanoric Acid: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecanoric acid, a naturally occurring depside found in various lichen species, has emerged as a compound of significant interest in the field of antimicrobial research.[1] This technical guide provides an in-depth overview of the antibacterial and antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Antibacterial and Antifungal Activity
This compound has demonstrated a broad spectrum of activity against a range of pathogenic bacteria and fungi.[2][3] The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.
Antibacterial Spectrum of this compound
| Bacterium | Type | Zone of Inhibition (mm) | Concentration | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 8.05 ± 0.56 | 150 µL of extract | - | [4][5] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 12-27 | Not specified | 128 | [2] |
| Staphylococcus aureus ATCC 6538 | Gram-positive | 12-27 | Not specified | 128 | [2] |
| Streptococcus pyogenes (β-hemolytic, type B) | Gram-positive | 12-27 | Not specified | 128 | [2] |
| Streptococcus faecalis | Gram-positive | 12-27 | Not specified | 128 | [2] |
| Bacillus subtilis | Gram-positive | 12-27 | Not specified | 128 | [2] |
| Escherichia coli | Gram-negative | 8.60 ± 0.60 | 150 µL of extract | - | [4][5] |
| Escherichia coli ATCC 25922 | Gram-negative | 12 | Not specified | 128 | [2] |
| Vibrio cholerae | Gram-negative | 7.80 ± 0.54 | 150 µL of extract | - | [4][5] |
| Vibrio cholerae 01 Ogawa and Inaba serotypes | Gram-negative | 15 | Not specified | 128 | [2] |
| Clavibacter michiganensis subsp. michiganensis | Gram-positive | - | - | >500 | [3] |
Antifungal Spectrum of this compound
| Fungus | Type | Zone of Inhibition (mm) | Concentration | Minimum Inhibitory Concentration (MIC) (mg/mL) | Growth Inhibition (%) | Reference |
| Aspergillus niger | Mold | 7.50 ± 0.52 | 150 µL of extract | - | - | |
| Candida albicans | Yeast | 7.25 ± 0.50 | 150 µL of extract | - | - | [5] |
| Penicillium citrinum | Mold | - | - | 0.83 ± 0.28 to 2.3 ± 1.5 | - | [5] |
| Cercospora theae | Mold | - | 15 µL | - | 91.5 | [6] |
| Glomerella cingulata | Mold | - | 15 µL | - | - | [6][7] |
| Phomopsis theae | Mold | - | 15 µL | - | 90 | [6] |
| Hypoxylon serpens | Mold | - | - | - | - | [6] |
| Marasmius theicola | Mold | - | - | - | - | [6] |
| Rhizoctonia solani | Mold | - | - | - | Selectively inhibited | [3] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of the antimicrobial properties of this compound.
Isolation and Purification of this compound
This compound is typically extracted from lichen thalli. A common procedure involves the following steps:
-
Collection and Identification: Lichen samples, such as Parmotrema austrosinense or Parmelia flaventior, are collected and authenticated.[2][6]
-
Extraction: The dried and powdered lichen material is exhaustively extracted with a solvent like acetone using a Soxhlet apparatus.[2]
-
Chromatography: The crude extract is subjected to silica gel column chromatography. Elution with a solvent system, such as hexane-ethyl acetate mixtures, allows for the separation of this compound from other lichen metabolites.[2]
-
Crystallization: The fractions containing this compound are crystallized to obtain the pure compound.[2]
-
Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Caption: Workflow for this compound Isolation and Purification.
Antimicrobial Susceptibility Testing
1. Disc Diffusion Assay
The disc diffusion method is a widely used qualitative and semi-quantitative technique to assess antimicrobial activity.[5][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.[5]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25°C for 48 hours for fungi).[5]
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[8]
Caption: Disc Diffusion Assay Workflow.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][5]
-
Preparation of this compound Dilutions: Serial twofold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9]
3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
To determine if this compound is cidal (kills the microorganism) or static (inhibits growth), the MBC or MFC can be determined.
-
Subculturing: A small aliquot from the wells of the MIC assay that show no visible growth is subcultured onto a fresh agar plate.
-
Incubation: The agar plates are incubated.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.
Mechanism of Action
While the precise molecular mechanisms underlying the antibacterial and antifungal activities of this compound are not yet fully elucidated, its chemical structure as a depside suggests potential modes of action.[10] Depsides are known to possess a range of biological activities, and it is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Disruption of Cell Membrane Integrity: The phenolic nature of this compound may allow it to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Enzyme Activity: The ester linkage in the depside structure could be susceptible to hydrolysis by microbial enzymes, potentially leading to the release of orsellinic acid monomers which may themselves have antimicrobial properties. Furthermore, the molecule as a whole could act as an inhibitor of essential microbial enzymes.
-
Interference with Signaling Pathways: this compound may interfere with microbial signaling cascades that are crucial for growth, virulence, and survival.[6]
Further research is required to delineate the specific signaling pathways and molecular targets of this compound in different microbial species.
Caption: Proposed Mechanisms of Action for this compound.
Conclusion
This compound exhibits a promising and broad spectrum of antibacterial and antifungal activity. The standardized protocols outlined in this guide provide a framework for the consistent evaluation of its antimicrobial potential. While the exact mechanisms of action are still under investigation, the available data strongly support the continued exploration of this compound as a lead compound in the development of new antimicrobial therapies. Further research focusing on its molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. singerinstruments.com [singerinstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Antiproliferative Effects of Lecanoric Acid on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecanoric acid, a naturally occurring depside found in various lichen species, has emerged as a promising candidate in oncology research due to its demonstrated antiproliferative properties against several cancer cell lines. This document provides a comprehensive technical overview of the mechanisms underlying these effects, focusing on its impact on cell viability, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols, quantitative data from key studies, and visual representations of the associated signaling pathways are presented to facilitate further research and development in this area.
Introduction
Lichens produce a diverse array of secondary metabolites, many of which possess significant biological activities.[1] Among these, this compound has been identified as a potent antiproliferative agent.[2] Studies have shown that it can selectively induce cell death in cancer cells while exhibiting lower cytotoxicity in normal cells, making it a compound of interest for novel anticancer therapies.[3] This guide synthesizes the current understanding of this compound's anticancer effects, with a focus on its molecular mechanisms of action in colon cancer and other malignancies.
Quantitative Analysis of Antiproliferative Activity
The efficacy of this compound varies across different cancer cell lines. Its cytotoxic and growth-inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit a biological process by 50%.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Reference(s) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | Significant viability reduction at 30 µg/mL | [2] |
| Hep G2 | Hepatocellular Carcinoma | IC50 of 148.74 ± 5.95 μg/mL (for Parmotrema tinctorum extract containing this compound) | [4] |
| HeLa | Cervical Cancer | Viability reduction at 3 µg/mL | [2] |
| MCF-7 | Breast Carcinoma | ~20% proliferation inhibition; IC50 > 50 µg/mL | [2] |
| NIH3T3 | Mouse Embryonic Fibroblast | Viability reduction at 3 µg/mL | [2] |
| HEK293T | Human Embryonic Kidney | Viability reduction at 0.3 µg/mL | [2] |
| RAW 264.7 | Mouse Macrophage | Viability reduction at 3 µg/mL |[2] |
Note: The efficacy of this compound is cell-line dependent. For instance, while it is highly effective against HCT-116 colon cancer cells, its impact on MCF-7 breast cancer cells is less pronounced at similar concentrations.[2]
Mechanism of Action: Cell Cycle Arrest
A primary mechanism through which this compound exerts its antiproliferative effects is the induction of cell cycle arrest, predominantly in the M phase (mitosis).[3] This arrest prevents cancer cells from completing cell division, thereby inhibiting tumor growth.
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Concentration | Key Observations & Protein Alterations | Reference(s) |
|---|---|---|---|
| HCT-116 | 30 µg/mL | M phase arrest ; Upregulation of Cyclin B1; Upregulation of phosphorylated histone H3 (p-H3); Reduction of inactive cyclin-dependent kinase 1 (CDK1) | [2][3] |
| NIH3T3 | 30 µg/mL | G2 phase block | [2] |
| HeLa | 30 µg/mL | G2 phase block |[2] |
The arrest in M phase is supported by the observed increase in key mitotic markers.[3] Cyclin B1 is essential for the G2/M transition and its accumulation is a hallmark of M phase. Phosphorylation of histone H3 is a critical event for chromosome condensation and segregation during mitosis. The reduction in inactive (phosphorylated) CDK1 suggests an increase in its active form, which, in complex with Cyclin B1, drives the cell into mitosis but an overriding checkpoint mechanism induced by this compound likely leads to the observed arrest.[3]
Caption: Signaling pathway of this compound-induced M phase arrest in colon cancer cells.
Mechanism of Action: Induction of Apoptosis
In addition to cell cycle arrest, this compound can induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells.
Table 3: Pro-apoptotic Effects of this compound
| Cell Line | Key Observations & Protein Alterations | Reference(s) |
|---|
| Hep G2 | Induction of robust apoptosis; Nuclear fragmentation; Augmentation of sub-G0/G1 population; Upregulation of Caspase-9 and Caspase-3 (indicative of the intrinsic pathway). |[4] |
Molecular docking studies suggest that this compound can bind to and block anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4] This action disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in cell death.[4]
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
Reproducible and standardized protocols are essential for studying the effects of this compound. The following sections detail common methodologies.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lecanoric Acid: A Comprehensive Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides an in-depth overview of Lecanoric Acid, covering its chemical identity, biological activities, and methodologies for its study.
Core Chemical Identifiers and Properties
This compound is a naturally occurring depside, a type of polyphenolic compound, predominantly found in various species of lichens.[1] It is formed from the esterification of two molecules of orsellinic acid.[1] This section summarizes its key chemical identifiers and properties.
| Identifier Type | Value | Source |
| CAS Number | 480-56-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₄O₇ | [2][3][4][5] |
| Molecular Weight | 318.28 g/mol | [2][4] |
| IUPAC Name | 4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid | [2][4] |
| InChI | InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21) | [2][4] |
| InChIKey | HEMSJKZDHNSSEW-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | [2][4] |
| PubChem CID | 99613 | [2][5] |
| Synonyms | Orsellinate depside, Glabratic acid | [2][5] |
Quantitative Data on Biological Activities
This compound has demonstrated a range of biological activities, most notably antioxidant and antiproliferative effects. The following tables summarize key quantitative data from various studies.
Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Reference Organism/System |
| DPPH Radical Scavenging | 79-95 | In vitro assay |
| Superoxide Radical Scavenging | 82.0 ± 0.3 µmol | In vitro assay |
| Nitric Oxide Radical Scavenging | Moderate Activity | In vitro assay |
Antiproliferative and Cytotoxic Activity
| Cell Line | IC₅₀ (µg/mL) | Activity |
| HCT-116 (Colon Cancer) | 0.03 (colony formation inhibition) | M phase cell cycle arrest |
| HeLa (Cervical Cancer) | 123.97 | Cytotoxicity |
| Hep G2 (Liver Cancer) | 148.74 ± 5.95 | Antiproliferative |
| DLA (Dalton's Lymphoma Ascites) | 42 ± 1.5 | Inhibition of growth |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound, compiled from various research sources.
Extraction and Isolation of this compound from Lichens
This protocol describes a general method for the extraction and purification of this compound from lichen thalli.
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound from lichens.
Methodology:
-
Sample Preparation: Air-dry fresh lichen thalli and grind them into a fine powder.
-
Defatting: Perform a preliminary extraction with n-hexane for 48 hours using a Soxhlet apparatus to remove lipids and other nonpolar compounds.
-
Extraction: Extract the defatted lichen powder with acetone or methanol for 48 hours in a Soxhlet apparatus.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Column Chromatography: Subject the concentrated extract to silica gel column chromatography.
-
Elution: Elute the column with a gradient of benzene and ethyl acetate, gradually increasing the polarity.
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC with a toluene:dioxane:acetic acid solvent system. Visualize the spots by spraying with 10% aqueous sulfuric acid and heating.
-
Recrystallization: Combine the fractions containing pure this compound and recrystallize from a suitable solvent like aqueous acetone to obtain pure crystals.
-
Analysis: Confirm the purity and identity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR, Mass Spectrometry).
Assessment of Antiproliferative Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing the antiproliferative activity of this compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathway Analysis
This compound has been shown to induce cell cycle arrest in the M phase of cancer cells. This effect is mediated through the regulation of key cell cycle proteins.
Proposed Signaling Pathway for this compound-Induced M Phase Arrest
Caption: this compound induces M phase arrest by modulating key cell cycle regulatory proteins.
Mechanism of Action:
This compound exerts its antiproliferative effects on cancer cells by inducing an arrest in the M phase of the cell cycle.[6] This is achieved through the upregulation of Cyclin B1 and a reduction in the levels of inactive Cyclin-Dependent Kinase 1 (CDK1).[6] The complex of Cyclin B1 and active CDK1 is crucial for the G2/M transition and progression through mitosis. By altering the levels of these key regulatory proteins, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the M phase and subsequent inhibition of proliferation.[6]
References
- 1. Cyclin-dependent kinase-1 (Cdk1)/cyclin B1 dictates cell fate after mitotic arrest via phosphoregulation of antiapoptotic Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lichen secondary metabolites are responsible for induction of apoptosis in HT-29 and A2780 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the PI3K/AKT/mTOR signaling cascade and induction of apoptosis in HL-60 cells by an essential oil from Monarda citriodora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Depside Chemistry: An In-depth Technical Guide to the Early Discovery and Isolation of Lecanoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecanoric acid, a didepside of orsellinic acid, is a well-known lichen metabolite with a range of biological activities. Its discovery and initial characterization in the mid-19th century mark a significant milestone in the field of natural product chemistry. This technical guide provides a detailed account of the early pioneering work on the discovery and isolation of this compound, focusing on the initial findings of Edward Schunck and the subsequent corrective and elaborative studies by John Stenhouse. The methodologies and quantitative data from these seminal works are presented to offer a comprehensive historical and technical perspective for researchers in natural product chemistry and drug discovery.
The Initial Discovery by Edward Schunck (1842)
The first documented isolation of what is now known as this compound was achieved by the British chemist Edward Schunck in 1842.[1] During his time in Gießen, Germany, under the mentorship of Justus von Liebig, Schunck investigated the chemical constituents of lichens from the genus Lecanora, collected from the basalt rocks of the Vogelsberg in Upper Hessia.[1] He named the crystalline substance he isolated "lecanorin."
While Schunck's work was groundbreaking in identifying a new lichen acid, his initial chemical analysis and proposed formula were later found to be inaccurate. This was partly due to the use of an incorrect formula for orcinol, a degradation product, and the partial hydrolysis of his this compound sample into orsellinic acid during his analysis.[1]
Schunck's Experimental Protocol for the Isolation of "Lecanorin"
Further research is required to locate the full text of Schunck's 1842 publication, "Ueber die in den Flechten vom Genus Lecanora enthaltenen Substanzen," to provide the detailed experimental protocol.
The Definitive Work of John Stenhouse (1848-1849)
The correct chemical understanding of this compound was established by the Scottish chemist John Stenhouse. In a series of publications in the Philosophical Transactions of the Royal Society of London in 1848 and 1849, Stenhouse revisited the study of lichen acids and provided a detailed and accurate characterization of this compound. He worked with various lichens, including Lecanora tartarea, to isolate the compound.[2][3]
Stenhouse's Experimental Protocol for the Isolation of this compound
Stenhouse developed a robust method for the extraction of this compound and other lichen acids on a larger scale. His procedure, detailed in his 1849 publication, involved the use of an alkaline extraction with milk of lime followed by acid precipitation.[1]
Materials:
-
Lichen (e.g., Gyrophora pustulata or Lecanora tartarea)
-
Water
-
Slaked lime (calcium hydroxide)
-
Muriatic acid (hydrochloric acid)
Apparatus:
-
Large barrel with a false bottom pierced with small holes and a spigot underneath (similar to apparatus used by soap-makers for preparing caustic lyes)[1]
Procedure:
-
Preparation of the Lichen: The lichen was cut into small pieces and soaked in water for several hours until thoroughly saturated.[1]
-
Alkaline Extraction: The soaked lichen was stratified with an excess of slaked lime in the large barrel.[1]
-
Maceration and Filtration: Water was poured over the lichen and lime mixture and allowed to stand for about an hour. The spigot was then opened to draw off the clear, deep brownish-colored lime solution. This process of adding water and drawing off the extract was repeated as long as the addition of muriatic acid to the lime solution produced a precipitate. This method allowed for efficient extraction and filtration in a single operation.[1]
-
Precipitation of this compound: The collected lime solution was neutralized with muriatic acid. This resulted in the precipitation of the crude this compound as a gelatinous substance.[1]
-
Purification:
-
The gelatinous precipitate was collected on a cloth filter.
-
The crude acid was washed with a small quantity of cold water.
-
To further purify, the precipitate was dissolved in a considerable quantity of boiling water.
-
The hot aqueous solution was filtered to remove any insoluble matter.
-
Upon cooling, the this compound crystallized.
-
For obtaining a perfectly pure product, the crystallized acid was redissolved in milk of lime and reprecipitated with muriatic acid.
-
The final purification step involved dissolving the acid in a large quantity of boiling water and treating it with a small portion of animal charcoal to decolorize the solution.
-
After another filtration, the this compound crystallized on cooling as long, slender, white needles.
-
Quantitative Data from Stenhouse's Analysis
Stenhouse conducted elemental analysis on his purified this compound. The following table summarizes his findings for the elemental composition of this compound, which he termed "alpha-orsellic acid" in his 1848 publication.
| Element | Percentage (%) |
| Carbon | 60.46 |
| Hydrogen | 4.93 |
| Oxygen | 34.61 |
| Table 1: Elemental composition of this compound as determined by John Stenhouse (1848).[4][5] |
Stenhouse also noted that when boiled with water, this compound decomposed into carbon dioxide and orcinol. He described its acidic properties, noting that it reddened litmus paper and neutralized alkalis to form soluble and crystallizable salts.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in the early discovery and isolation of this compound.
Caption: Workflow of the early discovery of this compound.
Caption: Stenhouse's protocol for this compound isolation.
Conclusion
The early research on this compound by Schunck and Stenhouse laid the foundation for the study of depsides, a significant class of lichen secondary metabolites. While Schunck's initial discovery was crucial, it was Stenhouse's meticulous experimental work that provided the first accurate chemical understanding of this compound. The extraction and purification methods they developed, particularly Stenhouse's use of alkaline extraction, were innovative for their time and demonstrate the early principles of natural product isolation. This historical account offers valuable insights into the origins of lichen chemistry and provides a technical framework for understanding the foundational experiments in this field.
References
The Biological Significance of Depsides: An In-depth Technical Guide to Lecanoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depsides, a class of polyphenolic compounds predominantly found in lichens, have garnered significant scientific interest due to their diverse and potent biological activities. Among these, Lecanoric Acid, a didepside of orsellinic acid, stands out as a promising natural product with multifaceted therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We present a detailed summary of its mechanisms of action, including the modulation of key signaling pathways, and provide quantitative data from various in vitro and in vivo studies. Furthermore, this guide includes detailed experimental protocols for the evaluation of its biological activities and visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Depsides and this compound
Depsides are secondary metabolites formed by the esterification of two or more hydroxybenzoic acid units. They are particularly abundant in lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium. This compound (4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoic acid) is a representative member of the didepside class and is found in various lichen species, including those of the genera Parmotrema and Umbilicaria.[1] Its structure, consisting of two linked orsellinic acid molecules, endows it with a range of biological properties that are of significant interest for pharmaceutical and biotechnological applications.
Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, which have been demonstrated in numerous preclinical studies. These activities are primarily attributed to its polyphenolic structure, which allows it to act as a potent antioxidant and to interact with various cellular targets.
Antioxidant Activity
This compound is a well-documented antioxidant, capable of scavenging a variety of free radicals.[2] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound has been evaluated using various in vitro assays.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test System | IC50 / Activity | Reference(s) |
| DPPH Radical Scavenging | In vitro | IC50: 150 µg/mL | [3] |
| Superoxide Radical (SOR) Scavenging | In vitro | Strong activity | [2] |
| Anti-linoleic acid peroxidation | In vitro | Potent activity | [2] |
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of this compound against various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer progression.
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| DLA (Dalton's Lymphoma Ascites) | Lymphoma | 42 ± 1.5 µg/mL | [4] |
| HCT-116 | Colon Cancer | Inhibition of colony formation at 0.03 µg/mL | [5] |
| A-172 | Glioblastoma | Cytotoxic effects observed | [6] |
| T98G | Glioblastoma | Cytotoxic effects observed | [6] |
| U-138 MG | Glioblastoma | Cytotoxic effects observed | [6] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
This compound is known to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Activity | IC50 Value | Reference(s) |
| Cyclooxygenase (COX) | Inhibition | Not specified | [7] |
Studies using animal models of inflammation have confirmed the anti-inflammatory potential of this compound. For instance, in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, administration of anti-inflammatory compounds leads to a reduction in paw swelling.[8][9][10] While specific data for this compound in this model is not detailed in the provided search results, the general methodology is relevant for its evaluation.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Table 4: Antimicrobial Activity of this compound
| Microorganism | Type | MIC Value | Reference(s) |
| Escherichia coli | Gram-negative Bacteria | 128 µg/mL | [10] |
| Vibrio cholerae | Gram-negative Bacteria | 128 µg/mL | [10] |
| Staphylococcus aureus | Gram-positive Bacteria | 128 µg/mL | [10] |
| Streptococcus pyogenes | Gram-positive Bacteria | 128 µg/mL | [10] |
| Bacillus subtilis | Gram-positive Bacteria | 128 µg/mL | [10] |
| Streptococcus faecalis | Gram-positive Bacteria | 128 µg/mL | [10] |
| Plant Pathogenic Fungi | Fungi | Growth inhibition observed | [3] |
| Clavibacter michiganensis subsp. michiganensis | Gram-positive Bacteria | >500 µg/mL | [11] |
| Aspergillus niger | Fungus | 0.83 ± 0.28 mg/mL | [4] |
| Penicillium citrinum | Fungus | 2.3 ± 1.5 mg/mL | [4] |
| Candida albicans | Fungus | 1.8 ± 0.57 mg/mL | [4] |
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in glioblastoma cells.[6][12] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt activation, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes by associating with TCF/LEF transcription factors.[12] this compound's inhibition of this pathway suggests it can suppress the transcription of genes that promote cancer cell growth and survival.[12][13]
Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. This compound has been identified as a selective AhR modulator. It antagonizes the activity of environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by inhibiting the TCDD-induced expression of xenobiotic response element (XRE)-driven genes, such as Cytochrome P450 1A1 (CYP1A1).[4] This suggests a protective role for this compound against certain environmental pollutants.
Figure 2: this compound antagonizes the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been suggested to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][14][15]
Figure 3: Proposed mechanism of NF-κB pathway inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Figure 4: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH, and a positive control (e.g., ascorbic acid) should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 5: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][16]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of this compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
Figure 6: General workflow for an in vitro COX inhibition assay.
Protocol (General):
-
Reaction Setup: In a suitable buffer, combine the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound (this compound) at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Reaction Termination: Stop the reaction, typically by adding an acid.
-
Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or chromatography.
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in its absence.
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8][12][17][18]
Figure 7: Workflow for the broth microdilution MIC assay.
Protocol:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
This compound, a prominent depside from lichens, has demonstrated a remarkable array of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. Its potent antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, coupled with its ability to modulate key signaling pathways, underscore its therapeutic potential.
The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists to explore the multifaceted nature of this compound. Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular targets and downstream effects of this compound within the Wnt/β-catenin, AhR, and NF-κB pathways is crucial.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings of this compound into tangible clinical benefits for patients.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atranorin and this compound antagonize TCDD-induced xenobiotic response element-driven activity, but not xenobiotic response element-independent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solvent Extraction of Lecanoric Acid from Lichens
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lecanoric acid is a naturally occurring depside, a polyphenolic compound formed from two molecules of orsellinic acid.[1][2] It is a secondary metabolite found in numerous lichen species and has garnered significant interest for its antioxidant, antimicrobial, and antiproliferative properties.[3][4][5] This document provides detailed protocols for the extraction, purification, and identification of this compound from various lichens, intended for laboratory and research applications.
Materials and Equipment
Lichen Material:
-
Dried lichen thalli known to contain this compound. Common sources include species of Parmotrema, Lecanora, Umbilicaria, and Xanthoparmelia.[1][3]
Solvents & Reagents:
-
Extraction Solvents: Acetone, Methanol (reagent grade)[5][6]
-
Defatting Solvents: Hexane or Petroleum Ether (reagent grade)[7][8]
-
Column Chromatography: Silica gel (60-120 mesh), Cyclohexane, Ethyl Acetate, Benzene[3][9]
-
Thin Layer Chromatography (TLC): Pre-coated silica gel plates (TLC Silica gel 60 F₂₅₄), Toluene, 1,4-Dioxane, Acetic Acid, 10% Aqueous Sulfuric Acid (for visualization)[3][10]
-
High-Performance Liquid Chromatography (HPLC): Methanol (HPLC grade), Water (HPLC grade), Phosphoric Acid (H₃PO₄)[3]
-
Recrystallization: Acetone, Deionized Water[3]
Equipment:
-
Grinder or mill
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
TLC chambers and sprayer
-
HPLC system with a C18 column[3]
-
Standard laboratory glassware
-
Heating mantle
-
Vacuum filtration apparatus
Experimental Protocols
-
Collection and Cleaning: Collect lichen samples and carefully remove any substrate material (bark, rock) and debris.
-
Drying: Air-dry the cleaned lichen thalli in a well-ventilated area away from direct sunlight or use a dehydrator at a low temperature (<40°C) to preserve the chemical integrity of the metabolites.
-
Grinding: Pulverize the dried lichen thalli into a fine powder using a grinder or mill. A finer powder increases the surface area for more efficient solvent extraction.
-
Defatting (Optional but Recommended): To remove lipids and other non-polar compounds that can interfere with purification, pre-extract the lichen powder.
Two common methods for extraction are detailed below. Acetone and methanol are frequently used solvents.[6] Acetone extracts have generally shown strong antioxidant activity.[5]
Method A: Soxhlet Extraction
This method is efficient for exhaustive extraction.
-
Place the dried, powdered lichen material (e.g., 50 g) into a cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250-300 mL of acetone or methanol.[11]
-
Assemble the Soxhlet apparatus (flask, extractor, condenser).
-
Heat the solvent to a gentle reflux. The extraction is carried out as the solvent repeatedly washes over the lichen powder.
-
Continue the extraction for 8-12 hours.[11]
-
After extraction, allow the apparatus to cool.
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Method B: Maceration (Cold Soak)
This method is simpler and avoids heating, which can be beneficial for thermally sensitive compounds.
-
Place the dried, powdered lichen material (e.g., 50 g) into a large Erlenmeyer flask.
-
Add a sufficient volume of solvent (e.g., 500 mL of methanol or acetone) to fully immerse the powder.[7]
-
Seal the flask and keep it at room temperature for 48 hours, with occasional agitation to ensure thorough extraction.[7]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
The crude extract contains a mixture of lichen metabolites. Purification is typically achieved using column chromatography followed by recrystallization.
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or benzene). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of acetone and mix it with a small amount of silica gel.[3] Dry this mixture to a free-flowing powder and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of cyclohexane-ethyl acetate or benzene-ethyl acetate.[3][9]
-
Start with 100% benzene or cyclohexane.
-
Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, etc.).
-
-
Fraction Collection: Collect the eluate in separate fractions and monitor the composition of each fraction using TLC.
Step 2: Thin Layer Chromatography (TLC) Monitoring
-
Spotting: Spot the collected fractions onto a TLC plate alongside a this compound standard if available.
-
Development: Develop the plate in a chamber saturated with a solvent system such as Toluene: 1,4-Dioxane: Acetic Acid (180:45:5).[3]
-
Visualization: After development, dry the plate and visualize the spots under UV light. For enhanced visualization, spray the plate with 10% aqueous sulfuric acid and heat it at 110°C.[3][10] this compound typically appears as a distinct spot. For example, in a Benzene:Ethyl Acetate system, it has an Rf value of approximately 0.27.[3]
-
Pooling: Combine the fractions that show a pure spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the purified compound.
Step 3: Recrystallization
-
Dissolve the purified solid from the column in a minimum amount of hot acetone.
-
Slowly add deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystal formation. This compound typically forms colorless, needle-like crystals.[4]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Dry the pure this compound crystals in a desiccator.
The identity and purity of the extracted this compound can be confirmed using several analytical techniques.
-
HPLC: High-performance liquid chromatography can be used for final purity assessment. A common method involves a C18 column with a mobile phase of Methanol:Water:Phosphoric Acid (80:20:1) at a flow rate of 1 mL/min.[3]
-
Spectroscopy: Structural confirmation can be achieved using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12]
Data Presentation
The efficiency of this compound extraction can vary significantly based on the lichen species, solvent, and method used. The following table summarizes quantitative data from various studies.
| Lichen Species | Extraction Method | Solvent(s) | Key Parameters | Yield/Result | Reference |
| Parmotrema austrosinense | Mycobiont Culture Extraction | Acetone | - | IC₅₀ vs DLA cells: 42±1.5 µg/mL | [3] |
| Umbilicaria antarctica | Maceration | Acetone | 2x extraction | IC₅₀ (DPPH): 121.3±8.4 µg/mL | [5] |
| Parmotrema tinctorum | Maceration | Methanol | 48 hours | - | [7] |
| Umbilicaria esculenta | Reflux Extraction | Acetone | Followed by column chromatography | Not specified | [9] |
| Roccella montagnei | Soxhlet | Acetone | 48 hours | 1.0% (after other compounds removed) | [8] |
| Parmotrema stuppeum | Not Specified | Benzene and Acetone | - | Moderate antioxidant activity | [13] |
Visualization of Experimental Workflow
The logical flow of the protocol from raw lichen material to purified this compound is depicted in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 480-56-8 | FL65772 | Biosynth [biosynth.com]
- 3. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. ias.ac.in [ias.ac.in]
- 9. CN104788316A - Preparation method of this compound in umbilicaria esculenta - Google Patents [patents.google.com]
- 10. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. medwinpublishers.com [medwinpublishers.com]
Application Note: High-Purity Isolation of Lecanoric Acid via Automated Flash Column Chromatography
Introduction
Lecanoric acid is a naturally occurring depside, a type of polyphenolic compound, predominantly found as a secondary metabolite in various lichen species, such as those from the Parmotrema and Umbilicaria genera.[1][2][3] This compound has garnered significant interest within the pharmaceutical and scientific communities due to its diverse biological activities, including potent antioxidant, antimicrobial, and antiproliferative properties.[4][5][6] The development of efficient and reproducible purification methods is crucial for advancing research into its therapeutic potential. This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude lichen extract using silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development, emphasizing clarity, reproducibility, and high-purity outcomes.
Principle of Separation
The purification process is based on normal-phase column chromatography, a technique that separates compounds based on their polarity.[7][8] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[9] this compound, a polar molecule containing two aromatic rings, multiple hydroxyl groups, and a carboxylic acid moiety, exhibits strong adsorption to the silica gel.[7] The mobile phase, or eluent, is a solvent system that flows through the column. By starting with a non-polar solvent and gradually increasing its polarity (gradient elution), compounds are selectively eluted from the column.[10] Non-polar impurities, such as fats and lipids, have a weak affinity for the stationary phase and are washed out first. As the polarity of the mobile phase increases, it competes more effectively with the analyte for binding sites on the silica, eventually eluting the more polar this compound.[10] The addition of a small amount of acid (e.g., acetic acid) to the mobile phase is critical to suppress the deprotonation of this compound's carboxylic group, which prevents peak tailing and results in a sharper, more efficient separation.[11]
Detailed Experimental Protocol
Step 1: Preparation of Crude Lichen Extract
-
Sample Collection and Preparation : Air-dry the lichen thalli (e.g., 50 g of Parmotrema tinctorum) and grind them into a fine powder using a mixer grinder.[1]
-
Defatting : Transfer the lichen powder to a flask and add a non-polar solvent, such as hexane (250 mL). Macerate for 48 hours at room temperature with occasional stirring. This step removes non-polar compounds like fatty acids and lipids.[1] Filter the mixture through Whatman No. 1 filter paper and discard the hexane filtrate. Air-dry the lichen residue.
-
Extraction of this compound : Transfer the defatted lichen powder to a clean flask and add 500 mL of acetone. Macerate for 48 hours at room temperature. Acetone is an effective solvent for extracting depsides like this compound.[3]
-
Concentration : Filter the acetone extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C to yield the crude extract.[1][3] Store the crude extract at -20°C until purification.
Step 2: Preparation of the Chromatography Column
-
Column Selection : Choose a glass column of appropriate size based on the amount of crude extract. For 1-2 g of crude extract, a column with a 40 mm diameter and 300 mm length is suitable.
-
Column Packing (Wet Slurry Method) :
-
Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[12] Add a 1 cm layer of acid-washed sand over the plug to create an even base.[12]
-
Clamp the column vertically to a stand and fill it to about one-third of its volume with the initial mobile phase (e.g., 100% Toluene).[12]
-
In a separate beaker, prepare a slurry by mixing silica gel (60-120 mesh) with the initial mobile phase. A typical ratio is 50 g of silica gel for every 1 g of crude extract.[13]
-
Pour the silica slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure uniform packing.[9]
-
Open the stopcock to allow the solvent to drain, continuously adding the remaining slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed, as this can introduce air bubbles and crack the packing, leading to poor separation.[7]
-
Once the silica has settled, add another 1 cm layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[12]
-
Step 3: Sample Loading (Dry Loading Method)
-
Adsorption onto Silica : Dissolve the crude extract (e.g., 1 g) in a minimal amount of acetone. Add a small amount of silica gel (approx. 2 g) to this solution.
-
Solvent Evaporation : Mix thoroughly until the silica appears as a dry, free-flowing powder. Remove the residual solvent under reduced pressure. This process adsorbs the crude extract onto the silica gel.[14]
-
Loading the Column : Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the head of the prepared column.
Step 4: Elution and Fraction Collection
-
Gradient Elution : Begin the elution process by carefully adding the mobile phase to the top of the column. The separation is achieved using a gradient of increasing polarity. A common solvent system is Toluene-Ethyl Acetate with a constant small percentage of Acetic Acid.
-
Start with 100% Toluene to elute highly non-polar compounds.
-
Gradually increase the polarity by adding Ethyl Acetate to the Toluene in stepwise or linear gradients (e.g., 98:2, 95:5, 90:10, and so on).
-
Add 0.5-1% Acetic Acid to all mobile phase compositions to ensure this compound remains protonated.[11]
-
-
Fraction Collection : Collect the eluate in fractions of equal volume (e.g., 15-20 mL) using test tubes or flasks. Label the fractions sequentially.
Step 5: Monitoring the Separation by Thin Layer Chromatography (TLC)
-
TLC Analysis : Spot a small amount from every few fractions onto a silica gel TLC plate.
-
Developing the Plate : Develop the TLC plate using a suitable solvent system, such as Toluene:Dioxane:Acetic Acid (180:45:5).[15]
-
Visualization : Visualize the spots under UV light (254 nm) or by staining. A common stain is 10% aqueous sulfuric acid, followed by gentle heating, which will show the compounds as colored spots.[4]
-
Identification : Fractions that show a single spot with an Rf value corresponding to that of a this compound standard are considered pure.
Step 6: Isolation and Final Purification
-
Pooling and Evaporation : Combine the pure fractions identified by TLC analysis.
-
Solvent Removal : Remove the mobile phase solvents using a rotary evaporator.
-
Recrystallization : For obtaining high-purity crystalline this compound, perform a final recrystallization step. Dissolve the solid residue in a minimum amount of a hot solvent mixture, such as 50% acetone in water, and allow it to cool slowly to form crystals.[4]
-
Drying : Filter the crystals, wash with cold distilled water, and dry under vacuum.
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 40 mm ID x 300 mm Length |
| Sample Load | 1 g crude extract (dry loaded) |
| Mobile Phase A | Toluene + 1% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid |
| Elution Method | Step Gradient (0% to 50% B in A) |
| Flow Rate | Gravity-fed (approx. 5 mL/min) |
| Fraction Volume | 20 mL |
| Monitoring | TLC (Silica gel, Toluene:Dioxane:Acetic Acid) |
Table 2: Illustrative Purification Results
| Parameter | Value |
| Lichen Dry Weight | 50 g |
| Crude Extract Yield | 1.25 g |
| Purified this compound | 180 mg |
| Overall Yield | 0.36% (from dry lichen) |
| Purity (by HPLC) [4] | >98% |
| IC50 (Antiproliferative) [4] | 42 ± 1.5 µg/mL |
| IC50 (Antioxidant) [15] | 79 - 95 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Description: ISOLATION OF this compound AND USNIC ACID FROM LICHEN Umbilicaria calvescens Nyl. [alicia.concytec.gob.pe]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 480-56-8 | FL65772 | Biosynth [biosynth.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Growth promoting effects of some lichen metabolites on probiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disc Diffusion Assay of Lecanoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecanoric acid, a depside secondary metabolite found in many lichen species, has demonstrated notable antimicrobial properties.[1][2] This document provides detailed application notes and a comprehensive protocol for evaluating the antimicrobial activity of this compound using the disc diffusion assay, also known as the Kirby-Bauer test. This method is a widely used, simple, and effective technique for preliminary screening of antimicrobial agents.[3][4][5] It allows for the qualitative or semi-quantitative assessment of the susceptibility of a microorganism to a particular compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[5][6]
Principle of the Disc Diffusion Assay
The disc diffusion assay is based on the principle of diffusion of an antimicrobial agent from a saturated paper disc through an agar medium inoculated with a test microorganism.[5] A sterile filter paper disc impregnated with a known concentration of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a specific microorganism.[6] The plate is then incubated under appropriate conditions.[3] During incubation, the this compound diffuses from the disc into the surrounding agar, creating a concentration gradient.[5] If the microorganism is susceptible to this compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc.[6] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound and can be used to assess its antimicrobial efficacy.[7]
Applications
-
Screening for Antimicrobial Activity: The disc diffusion assay is an excellent primary screening tool to determine if this compound possesses activity against a wide range of bacteria and fungi.[4][5]
-
Comparative Efficacy Studies: This method can be used to compare the antimicrobial potency of this compound against different microorganisms or to compare its activity with standard antibiotics.
-
Quality Control: It can be employed for the quality control of natural product extracts containing this compound to ensure consistent antimicrobial activity.
Experimental Protocols
Materials
-
This compound (purified)
-
Solvent (e.g., acetone, methanol, or dimethyl sulfoxide - DMSO)[6]
-
Sterile filter paper discs (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) for bacteria[3]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (100 mm or 150 mm)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard[8]
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler for measuring zone diameters
Protocol 1: Preparation of this compound Discs
-
Dissolve this compound: Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of a suitable solvent. Methanol has been reported to be an effective solvent for this compound in antimicrobial assays.[6] A concentration of 1 mg/mL is a common starting point. Ensure the this compound is completely dissolved.
-
Sterilize Filter Paper Discs: Place blank filter paper discs in a glass Petri dish and sterilize them by autoclaving or in a hot air oven.
-
Impregnate Discs: Aseptically transfer the sterile discs to a new sterile Petri dish. Using a micropipette, apply a specific volume (e.g., 20 µL) of the this compound solution onto each disc. Allow the solvent to evaporate completely in a sterile environment, leaving the disc impregnated with a known amount of this compound.
-
Prepare Control Discs: Prepare negative control discs by applying the same volume of the solvent used to dissolve the this compound onto sterile discs. Positive control discs can be prepared using a standard antibiotic.
Protocol 2: Disc Diffusion Assay (Kirby-Bauer Method)
-
Prepare Inoculum: From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension.[3] Remove excess fluid by pressing the swab against the inside of the tube.[3] Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8] Allow the plate to dry for 3-5 minutes.[3]
-
Place Discs: Aseptically place the prepared this compound discs and control discs on the surface of the inoculated agar plate.[8] The discs should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[3] Gently press each disc with sterile forceps to ensure complete contact with the agar surface.[8]
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[3][8]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disc) to the nearest millimeter using calipers or a ruler.[8]
Data Presentation
The results of the disc diffusion assay should be recorded as the diameter of the zone of inhibition in millimeters (mm). The data can be summarized in a table for easy comparison.
| Test Microorganism | This compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 | 15 | Gentamicin (10 µg) | 25 | Acetone | 0 |
| Escherichia coli | 100 | 12 | Ciprofloxacin (5 µg) | 30 | Acetone | 0 |
| Candida albicans | 100 | 18 | Fluconazole (25 µg) | 28 | Acetone | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
A study on this compound isolated from Parmelia flaventior reported inhibition zones of 12-27 mm against various Gram-positive bacteria and 12-15 mm against E. coli and Vibrio cholerae at a minimum inhibitory concentration (MIC) of 128 mcg/ml.[9] Another study reported that this compound from Parmotrema austrosinense mycobiont culture extract showed the highest inhibition zone against E. coli (8.60±0.60 mm) and a moderate zone against S. aureus (8.05±0.56 mm) at a concentration of 150 µL of the extract.[1]
Mandatory Visualizations
Caption: Experimental workflow for the disc diffusion assay of this compound.
Caption: Proposed antimicrobial mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. sciencebuddies.org [sciencebuddies.org]
- 6. mdpi.com [mdpi.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 9. tsijournals.com [tsijournals.com]
Application Notes: Lecanoric Acid Cell Viability Assays in Cancer Research
Introduction
Lecanoric acid, a naturally occurring depside found in various lichen species, has emerged as a compound of interest in oncological research. Studies have demonstrated its anti-proliferative and cytotoxic effects against several cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on cancer cell viability, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound has been shown to impede cancer cell proliferation through multiple mechanisms. A primary mode of action is the induction of cell cycle arrest at the M phase. This is characterized by the upregulation of cyclin B1 and phosphorylated histone H3, alongside a reduction in the inactive form of cyclin-dependent kinase 1 (CDK1).[1] In certain cancer cell types, such as colon cancer, this M phase arrest is a key driver of its anti-proliferative effects.[1][2]
Furthermore, this compound can trigger apoptosis, or programmed cell death, through the intrinsic pathway. This is evidenced by the upregulation of executioner caspases, such as caspase-3 and caspase-9. Additionally, some studies suggest a moderate influence on the Wnt signaling pathway, indicated by a decrease in Axin2 expression in HCT116 colon cancer cells.[3] The cytotoxic activity of this compound appears to be selective, with more pronounced effects on cancer cells compared to non-cancerous primary human immune and endothelial cells.[1][4]
Data Presentation: Quantitative Effects of this compound on Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. These values are crucial for determining the effective concentration range for future experiments.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HCT-116 | Colon Carcinoma | 30 | [1] |
| HeLa | Cervical Carcinoma | 3 | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | 3 | [1] |
| RAW264.7 | Mouse Leukaemia | 3 | [1] |
| HEK293 | Human Embryonic Kidney | 0.3 | [1] |
| A549 | Lung Carcinoma | >50 | [5] |
| MCF-7 | Breast Carcinoma | >50 | [1] |
| Hep G2 | Hepatocellular Carcinoma | 148.74 ± 5.95 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on cell viability.
References
- 1. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assay of Lecanoric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Lecanoric Acid, a naturally occurring depside found in many species of lichens. The following sections detail the underlying mechanisms of action, experimental protocols for key assays, and expected quantitative outcomes.
Introduction
This compound has garnered significant interest for its potential therapeutic effects, including its anti-inflammatory activities. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. This compound is believed to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound's anti-inflammatory activity is attributed to its ability to interfere with key signaling cascades that lead to the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β.
This compound is thought to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as activator protein-1 (AP-1), which also play a role in the expression of pro-inflammatory genes. This compound may also exert its anti-inflammatory effects by modulating the phosphorylation of key proteins within the MAPK cascades, although the specific targets are still under investigation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators. The IC50 values represent the concentration of this compound required to inhibit the respective inflammatory response by 50%. Note: The specific IC50 values for this compound in these assays are not extensively reported in the literature; the values presented are estimations based on available data for related compounds and lichen extracts and should be determined empirically for specific experimental conditions.
| Inflammatory Mediator | Assay Type | Cell Line | Inducer | Estimated IC50 of this compound (µM) | Reference Compound (Example IC50) |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | LPS (1 µg/mL) | 25 - 100 | L-NMMA (~10 µM) |
| Prostaglandin E2 (PGE2) | ELISA | RAW 264.7 | LPS (1 µg/mL) | 10 - 50 | Indomethacin (~1 µM) |
| TNF-α | ELISA | RAW 264.7 | LPS (1 µg/mL) | 20 - 80 | Dexamethasone (~0.1 µM) |
| Interleukin-6 (IL-6) | ELISA | RAW 264.7 | LPS (1 µg/mL) | 30 - 120 | Dexamethasone (~0.1 µM) |
| Interleukin-1β (IL-1β) | ELISA | RAW 264.7 | LPS (1 µg/mL) | 40 - 150 | Dexamethasone (~0.1 µM) |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the anti-inflammatory effects of this compound.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these assays.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for PGE2 and cytokine assays) at a density that allows for optimal growth and response to stimuli.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the cell culture medium.
-
Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with the solvent used to dissolve this compound, e.g., DMSO), and a positive control (cells with LPS only).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed anti-inflammatory effects are due to the specific activity of this compound or a result of cytotoxicity.
-
Protocol: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the incubation period (typically 24 hours), collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after an appropriate incubation period (e.g., 24 hours for PGE2 and cytokines).
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit being used. A general workflow includes:
-
Coating the microplate wells with a capture antibody specific for the target molecule.
-
Adding the standards and samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the target molecule in the samples by comparing their absorbance to a standard curve.
Conclusion
This compound demonstrates promising in vitro anti-inflammatory properties by targeting the NF-κB and potentially the MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and other potential anti-inflammatory compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in inflammatory diseases.
Preparing Lecanoric Acid Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecanoric acid, a naturally occurring depside isolated from various lichen species, has garnered significant interest in the scientific community due to its diverse biological activities. These include antioxidant, antimicrobial, anti-inflammatory, and antiproliferative properties.[1][2][3][4] To facilitate further research and drug development efforts, this document provides detailed application notes and standardized protocols for the preparation of this compound solutions for various experimental applications.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of experimental solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₇ | [5][6][7] |
| Molecular Weight | 318.28 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 175-176 °C | [5] |
| Storage (Solid) | Dry, dark, and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years). |
Solubility of this compound
This compound is sparingly soluble in water but exhibits good solubility in several organic solvents. While precise quantitative solubility limits at various temperatures are not extensively reported in the literature, the following table summarizes the known solubility information.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. | [1][5][6] |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions. | [1][5] |
| Ethanol | Soluble | Often used in biological assays, but may have lower solubility than DMSO. | [1][5] |
| Methanol | Soluble | Commonly used for analytical techniques like HPLC. | [1][5] |
| Acetone | Soluble | Used for extraction from natural sources and can be used for stock solutions. | [9] |
| Water | Sparingly Soluble | Not recommended for preparing primary stock solutions. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 318.28 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM solution, the required mass is 3.18 mg.
-
-
Weighing: Accurately weigh 3.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored properly, the solution should be stable for several months.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of a 10 mM stock solution to prepare working solutions for cytotoxicity or other cell-based assays. It is crucial to maintain a low final concentration of the organic solvent (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes
Protocol:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium.
-
Final Treatment: Add a small volume of the working solutions to the cell culture wells to reach the final desired concentrations. Ensure the final DMSO concentration is below cytotoxic levels.
Caption: Logical flow for preparing working solutions for cell-based assays.
Preparation of Solutions for Antimicrobial Assays
This protocol is based on a published method for preparing this compound solutions for antimicrobial susceptibility testing.
Materials:
-
This compound (solid)
-
Acetone
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 71.4 mg/mL this compound in a 50:50 (v/v) solution of acetone and sterile distilled water.[9]
-
Dissolution: Weigh the appropriate amount of this compound and dissolve it in the acetone-water mixture with vortexing.
-
Working Solution Preparation: Dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton broth) to achieve the desired concentrations for the antimicrobial assay.
Caption: Workflow for preparing this compound solutions for antimicrobial assays.
Sample Preparation for HPLC Analysis
Accurate quantification of this compound often requires High-Performance Liquid Chromatography (HPLC). Proper sample preparation is critical for reliable results.
Materials:
-
This compound sample (e.g., extract or reaction mixture)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for mobile phase modification)
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC vials
Protocol:
-
Extraction/Dissolution: Dissolve the sample containing this compound in methanol.[10] If working with a solid extract, ensure it is fully dissolved. Sonication may aid in dissolution.
-
Dilution: Dilute the sample with the initial mobile phase of the HPLC method to a concentration within the linear range of the detector. A common mobile phase for this compound analysis is a gradient of methanol and water, sometimes with a small amount of phosphoric acid to improve peak shape.[10]
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
-
Transfer to Vial: Transfer the filtered sample into an HPLC vial for analysis.
Caption: Sample preparation workflow for HPLC analysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and solvents.
-
Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.
By following these application notes and protocols, researchers can prepare reliable and consistent solutions of this compound for a wide range of experimental applications, contributing to the advancement of our understanding of this promising natural compound.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. This compound CAS#: 480-56-8 [m.chemicalbook.com]
- 6. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Antioxidant | TargetMol [targetmol.com]
- 9. tsijournals.com [tsijournals.com]
- 10. lichen.ru.ac.th [lichen.ru.ac.th]
Troubleshooting & Optimization
How to improve low yield of Lecanoric Acid extraction
Welcome to the technical support center for Lecanoric Acid extraction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of your this compound extractions.
Troubleshooting Guide: Low Yield of this compound
Low yield is a frequent issue in the extraction of natural products. This guide provides a systematic approach to identifying and resolving the potential causes of a low yield of this compound.
Diagram: Troubleshooting Logic for Low this compound Yield
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound yield?
A1: The most frequent issues stem from suboptimal extraction parameters, including the choice of solvent, temperature, and extraction time. Inadequate preparation of the lichen material, such as insufficient grinding, also significantly reduces yield by limiting solvent access to the cells.
Q2: Which solvents are most effective for this compound extraction?
A2: Acetone and methanol are commonly reported as effective solvents for extracting this compound and other lichen metabolites.[1] Some studies suggest that methanol may be better for dissolving this compound.[2] The choice of solvent can significantly impact the extraction efficiency.
Q3: Can this compound degrade during the extraction process?
A3: Yes, this compound is susceptible to degradation. It can undergo hydrolysis to form Orsellinic Acid, particularly in the presence of acids or water.[1] Elevated temperatures during extraction or solvent evaporation can also lead to degradation.
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize degradation, it is advisable to use moderate temperatures (e.g., 40-50°C) for extraction and to remove the solvent under reduced pressure at a low temperature (≤40°C) using a rotary evaporator.[1] Minimizing the water content in your extraction solvent can also help prevent hydrolysis.
Q5: What are the key parameters to optimize for improving extraction yield?
A5: The key parameters to optimize include:
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption.
-
Extraction Time: Longer extraction times can increase yield, but also the risk of degradation.
-
Temperature: Higher temperatures can enhance solubility and diffusion but may also cause degradation.
-
Agitation: Stirring or shaking the mixture during extraction can improve solvent penetration and increase yield.
Q6: How can I purify the crude this compound extract?
A6: Column chromatography is a common method for purifying this compound from the crude extract.[3][4] Silica gel is a suitable stationary phase, and a gradient elution with a non-polar solvent (like cyclohexane or hexane) and a more polar solvent (like ethyl acetate) is often effective.[3] Recrystallization can be used as a final purification step.[3][4]
Quantitative Data on Extraction Parameters
The following table summarizes the impact of different extraction parameters on the yield of phenolic compounds, which can be analogous to this compound extraction. The values are illustrative and should be optimized for your specific experimental conditions.
| Parameter | Variation | Effect on Yield | Notes |
| Solvent | Methanol vs. Acetone | Methanol often shows slightly higher yields for polar phenolic compounds. | Acetone is also a highly effective solvent.[1] |
| Temperature | 25°C vs. 50°C | Increasing temperature to 50°C can increase yield by 15-20%. | Temperatures above 60°C may lead to degradation. |
| Extraction Time | 2 hours vs. 6 hours | Extending extraction time can increase yield by 10-15%. | Longer times may increase the risk of degradation. |
| Solvent-to-Solid Ratio | 10:1 mL/g vs. 20:1 mL/g | Increasing the ratio can improve yield by 5-10%. | Balances yield with solvent consumption. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Lichen
This protocol describes a standard procedure for extracting this compound from dried lichen material.
Materials:
-
Dried lichen material (e.g., Parmotrema tinctorum, Umbilicaria esculenta)
-
Acetone or Methanol (HPLC grade)
-
Hexane (optional, for de-fatting)
-
Grinder or mortar and pestle
-
Erlenmeyer flask
-
Stir plate and stir bar or reflux apparatus
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Preparation of Lichen Material: Dry the lichen thalli in a well-ventilated area or a low-temperature oven (40-50°C). Once completely dry, grind the lichen into a fine, uniform powder using a grinder or mortar and pestle.
-
De-fatting (Optional): To remove lipids and other non-polar compounds, pre-extract the powdered lichen with hexane for 24-48 hours. Discard the hexane extract and air-dry the lichen residue.
-
Extraction:
-
Place the powdered lichen (e.g., 50 g) into an Erlenmeyer flask.
-
Add the extraction solvent (acetone or methanol) at a solvent-to-solid ratio of 10:1 to 20:1 (e.g., 500 mL to 1 L).
-
Stir the mixture at room temperature for 24-48 hours, or perform a reflux extraction at a controlled temperature (e.g., 50°C) for 4-6 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the lichen debris from the solvent extract. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of ≤40°C until a crude, semi-solid extract is obtained.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Cyclohexane or Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in cyclohexane (or hexane).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 cyclohexane:ethyl acetate).
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 cyclohexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.). A common mobile phase for TLC of lichen substances is Toluene:Dioxane:Acetic acid (180:45:5).[4]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 80:20 cyclohexane:ethyl acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., 10% aqueous sulfuric acid followed by heating).
-
-
Isolation and Final Purification:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent using a rotary evaporator.
-
The purified this compound can be further recrystallized from a suitable solvent (e.g., 50% acetone in water) to obtain crystals.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104788316A - Preparation method of this compound in umbilicaria esculenta - Google Patents [patents.google.com]
- 4. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Optimizing Column Chromatography for Higher Purity of Lecanoric Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing column chromatography for the purification of Lecanoric Acid. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges and enhance purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound purification?
A1: The most commonly used stationary phase for the purification of this compound and other phenolic compounds is silica gel (SiO₂).[1][2][3] Silica gel is a polar adsorbent, and its slightly acidic nature makes it suitable for the separation of acidic compounds.[3] For routine purifications, silica gel with a mesh size of 60-120 or 230-400 is often employed.[1]
Q2: My this compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A2: Streaking, or peak tailing, of acidic compounds like this compound on silica gel is a common issue. It is often caused by strong interactions between the acidic functional groups of the analyte and the active silanol groups on the silica surface. This can lead to poor separation and reduced purity.
To mitigate this, you can:
-
Add an acidic modifier to the mobile phase: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), into the eluent can help to suppress the ionization of this compound, reducing its interaction with the silica surface and resulting in sharper peaks.
-
Use a less polar solvent system: If the compound is streaking, it might be too polar for the current solvent system, causing it to interact too strongly with the stationary phase. Experiment with less polar solvent mixtures.
Q3: How do I choose an appropriate solvent system for this compound purification?
A3: The choice of solvent system is critical for achieving good separation. A general approach is to use a binary system of a non-polar solvent and a more polar solvent. For this compound, which is a moderately polar compound, common solvent systems include:
The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of this compound ideally between 0.2 and 0.4 for optimal column chromatography separation.
Q4: How can I visualize this compound on a TLC plate since it is colorless?
A4: this compound is not visible to the naked eye on a TLC plate. However, it can be visualized using several methods:
-
UV Light (254 nm): If the TLC plate contains a fluorescent indicator, compounds that absorb UV light, like this compound with its aromatic rings, will appear as dark spots against a fluorescent green background.[6]
-
Staining Reagents: Several chemical stains can be used to visualize phenolic compounds like this compound. After developing the TLC plate, it is dried and then sprayed with or dipped into a staining solution, followed by gentle heating. Suitable stains include:
-
p-Anisaldehyde/Sulfuric Acid: Reacts with phenols to produce colored spots (violet, blue, red, grey, or green).[7]
-
Ferric Chloride (FeCl₃): A specific stain for phenols, typically producing blue or violet spots.[8]
-
Bromocresol Green: An indicator that visualizes acidic compounds as yellow spots on a blue or green background.[6][9]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of this compound Fractions | Poor separation of closely eluting impurities. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values.- Use a longer column or a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates.[1]- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude extract by weight.- Perform a loading study on a smaller scale to determine the optimal loading capacity. | |
| This compound is not eluting from the column | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).- If the compound is still retained, a "methanol flush" can be used to elute highly polar compounds, though this may also elute other strongly retained impurities.[10] |
| The compound may have degraded on the acidic silica gel. | - Perform a stability test by spotting the crude extract on a TLC plate, letting it sit for several hours, and then developing it to see if new spots appear.- Deactivate the silica gel by pre-washing the column with a solvent system containing a small amount of a base like triethylamine (1-3%), followed by the neutral mobile phase.[10] | |
| Fractions are contaminated with an unknown compound | The impurity may have been generated on the column. | - As mentioned above, test for on-plate/on-column degradation.- Consider using a different stationary phase, such as neutral or basic alumina, if this compound is found to be unstable on silica gel.[10] |
| Slow flow rate | The silica gel is packed too tightly or the mesh size is too fine. | - Use a coarser mesh silica gel (e.g., 60-120 mesh) for gravity columns.[1]- Apply gentle pressure using a pump or compressed air (flash chromatography) to increase the flow rate. |
| The solvent viscosity is too high. | - Choose a less viscous solvent system if possible, while maintaining good separation. |
Quantitative Data Summary
The following tables provide general guidelines for quantitative parameters in this compound column chromatography. Optimal values may vary depending on the specific crude extract and desired purity.
Table 1: Recommended Solvent Systems and Ratios
| Solvent System | Typical Ratio (v/v) | Notes |
| Toluene:Ethyl Acetate:Formic Acid | 7:5:1 | Good for separating phenolic compounds.[4] |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | A versatile system; the ratio should be optimized based on TLC. |
| Dichloromethane:Methanol | 99:1 to 9:1 | Suitable for more polar impurities; methanol percentage should be increased cautiously as it can dissolve silica gel at high concentrations.[5] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Silica Gel to Crude Extract Ratio (w/w) | 30:1 to 100:1 | Higher ratios are used for difficult separations. |
| Loading Capacity | 1-5% (g crude extract / g silica gel) | Highly dependent on the complexity of the crude mixture. |
| Flow Rate (Gravity Chromatography) | 1-5 mL/min | Dependent on column dimensions and silica gel particle size. |
| Flow Rate (Flash Chromatography) | 10-50 mL/min | Dependent on column diameter and applied pressure. |
| Expected Purity | >95% | Dependent on the optimization of all parameters. |
| Expected Yield | 70-90% | Can be lower depending on the number of fractions discarded to ensure high purity. |
Experimental Protocols
Protocol 1: Preparation of Crude this compound Extract
-
Dry the lichen material (e.g., Parmotrema species) at room temperature and grind it into a fine powder.
-
Perform a Soxhlet extraction or maceration of the powdered lichen with a suitable organic solvent such as acetone or methanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., acetone) for TLC analysis.
Protocol 2: Thin Layer Chromatography (TLC) for Method Development
-
Prepare a TLC developing chamber with the chosen solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid 7:5:1).
-
Spot a small amount of the dissolved crude extract onto a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., p-anisaldehyde/sulfuric acid).
-
Calculate the Rf values of the separated spots. The optimal solvent system for column chromatography should give an Rf value for this compound between 0.2 and 0.4.
Protocol 3: Column Chromatography Purification of this compound
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Wash the column with the mobile phase until the packing is stable and no air bubbles are visible.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered silica-sample mixture to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a consistent volume in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Analysis and Product Recovery:
-
Identify the fractions containing pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC or NMR.
-
Visualizations
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. chemiis.com [chemiis.com]
- 3. hawach.com [hawach.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing stability issues of Lecanoric Acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Lecanoric Acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents. For optimal solubility, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[1][2] It also shows good solubility in ethanol, methanol, and acetone.[1][2][3] Conversely, its solubility in water is very low.[3]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to keep it at -20°C.[4] Solutions should be stored at -80°C for up to one year to minimize degradation.[5]
Q3: What is the primary degradation pathway for this compound?
A3: The main cause of this compound degradation is the hydrolysis of its depside (ester) bond. This chemical reaction breaks down this compound into two molecules of orsellinic acid.[4] This process is accelerated in the presence of acids and bases.
Q4: Is this compound sensitive to light?
A4: Based on available data, this compound appears to be relatively stable under exposure to UV-A and UV-B light when tested on thin-layer chromatography (TLC) plates. However, as a general precaution for phenolic compounds, it is advisable to minimize exposure to direct light during experiments and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | Use a co-solvent such as DMSO, ethanol, or methanol to prepare a concentrated stock solution before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of biological activity of this compound over time in solution. | Degradation of this compound, likely due to hydrolysis of the depside bond, especially in aqueous or protic solvents. | Prepare fresh solutions before each experiment. If storage is necessary, use an anhydrous aprotic solvent like DMSO and store at -80°C. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into orsellinic acid or other byproducts. | Confirm the identity of the degradation product by comparing its retention time with a pure standard of orsellinic acid. To prevent degradation, follow the recommended storage and handling procedures. |
| Inconsistent experimental results. | Variability in the stability of this compound solutions between experiments. | Standardize your solution preparation and storage protocols. Always use fresh solvents and prepare solutions at a consistent temperature. Perform a quick purity check of your stock solution via HPLC if it has been stored for an extended period. |
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Methanol | Soluble[1][2][6] |
| Ethanol | Soluble[1][2] |
| Acetone | Soluble[6] |
| Water | Low[3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is highly soluble and stable, such as anhydrous acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Incubate at 60°C for 8 hours.[7]
-
At regular intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for 4 hours. Given that ester bonds are often highly susceptible to base hydrolysis, milder conditions are recommended initially.[7]
-
At regular intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
At regular intervals (e.g., 0, 6, 12, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at 70°C for 48 hours.
-
At regular intervals (e.g., 0, 12, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
-
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).
-
The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Suggested Starting Point for a Stability-Indicating HPLC Method
This protocol provides a general reversed-phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of this compound and its primary degradation product, orsellinic acid. This method will likely require optimization for specific equipment and experimental conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a suitable run time to elute both the more polar degradation products and the parent compound. A suggested starting gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (based on the UV absorbance of phenolic compounds). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 480-56-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 5. This compound | Antioxidant | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing degradation of Lecanoric Acid during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Lecanoric Acid during extraction and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring depside polyphenol found in various lichen species. It is recognized for its potent antioxidant, antimicrobial, and potential anticancer properties.[1][2][3][4] Maintaining its structural integrity is crucial for preserving its biological activity in research and pharmaceutical applications.
Q2: What are the main factors that cause this compound degradation?
A2: this compound is susceptible to degradation from several factors, including:
-
pH: Exposure to strong acids or alkalis can lead to hydrolysis of the ester bond.[5]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[6]
-
Oxidation: The presence of oxidizing agents can lead to the breakdown of this phenolic compound.[5][6]
-
Enzymatic Activity: Enzymes such as polyphenol oxidases (PPOs) and esterases, which may be present in the lichen matrix, can degrade this compound during extraction.[7]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound. Recommendations vary based on the form of the compound:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C[5] | Long-term | Keep in a tightly sealed, light-resistant container. |
| 2-8°C[8] | Up to 24 months[8] | Ensure the container is tightly sealed. | |
| In Solvent (e.g., DMSO) | -80°C[5] | Long-term | Use freshly prepared solutions whenever possible. Aqueous solutions are prone to hydrolysis and should ideally be used within 24 hours.[6] |
| 4°C | Short-term (less than one week) | Store in aliquots to avoid repeated freeze-thaw cycles.[6] |
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by:
-
A visible change in the color or consistency of the powder.
-
The appearance of additional peaks in analytical chromatograms (e.g., HPLC) that were not present in the initial analysis.
-
A significant decrease in the expected biological activity in experimental assays.
-
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate from a sample that was previously pure.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
This issue can arise from incomplete extraction or degradation during the process.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure the use of an appropriate solvent. Acetone and methanol have been shown to be effective for extracting this compound.[9] For dissolving purified this compound for bioassays, methanol is superior to ethanol, acetone, and petroleum ether, with water being the least effective.[10] |
| Degradation During Extraction | Minimize exposure to high temperatures and light. Consider performing extraction at room temperature or below and in amber glassware. The use of antioxidants, such as ascorbic acid, during extraction can help prevent oxidative degradation.[7] |
| Enzymatic Degradation | To inhibit polyphenol oxidase (PPO) and esterase activity, consider adding inhibitors like ascorbic acid (e.g., 50 mM) and using a solvent containing ethanol (e.g., 40%) in aqueous extractions.[7] |
| Insufficient Extraction Time | Optimize the extraction time. While prolonged extraction can increase yield, it also increases the risk of degradation. |
Issue 2: Loss of Biological Activity in Stored this compound
This is a common indicator of compound degradation during storage.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the storage temperature aligns with the recommended conditions (-20°C for powder, -80°C for solutions).[5] Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[6] |
| Exposure to Light and Air (Oxidation) | Store both solid and dissolved this compound in amber, airtight containers. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Hydrolysis in Aqueous Solutions | Prepare aqueous solutions fresh before use. If storage is necessary, keep them at 4°C for no longer than 24 hours.[6] For longer-term storage, use a non-aqueous solvent like DMSO and store at -80°C.[5] |
| Contamination | Ensure that all storage containers and solvents are free from contaminants, especially strong acids, bases, or oxidizing agents.[5] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound with Minimized Degradation
This protocol is designed to maximize yield while minimizing degradation.
-
Lichen Preparation: Air-dry the lichen thallus and grind it into a fine powder.
-
Initial Defatting (Optional but Recommended): To remove fatty compounds, pre-extract the powdered lichen with hexane for 48 hours. Air-dry the residue.
-
Extraction:
-
Use acetone or methanol as the extraction solvent.[9]
-
To minimize thermal degradation, perform the extraction at room temperature with agitation or use a Soxhlet apparatus at a controlled, low temperature.
-
Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.
-
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[9]
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Load the concentrated extract onto the column.
-
Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in benzene).
-
-
Recrystallization:
-
Evaporate the solvent from the fractions containing this compound.
-
Recrystallize the residue using a solvent mixture such as 50% acetone in water to obtain pure this compound crystals.
-
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol helps identify potential degradation pathways.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with a strong acid (e.g., 1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with a strong base (e.g., 1 M NaOH) and incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/m².
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 50°C, 70°C, 90°C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating method, such as HPLC with a UV-Vis or MS detector.
-
Compare the chromatograms of the stressed samples to a control sample (diluted in neutral water and stored at 4°C) to identify and quantify degradation products.
-
Visualizations
Caption: Workflow for this compound extraction and storage.
Caption: Factors leading to the degradation of this compound.
References
- 1. This compound|CAS 480-56-8|DC Chemicals [dcchemicals.com]
- 2. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|MSDS [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:480-56-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Lecanoric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of lecanoric acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: In an ideal HPLC separation, the resulting chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail".[1][2] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[2]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or the Asymmetry Factor (As) . A Tailing Factor greater than 1.2 is generally indicative of significant tailing.[3] For high-precision quantitative methods, a tailing factor close to 1.0 is ideal, and values exceeding 2.0 are often considered unacceptable.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to a combination of factors:
-
Secondary Interactions: Unwanted interactions between the acidic functional groups of this compound (carboxylic acid and phenolic hydroxyls) and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[4][5] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's acidic functional groups, a mixed population of ionized and non-ionized molecules will exist. This can lead to peak broadening and tailing.[6]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion.[7][8]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, contamination, or the creation of voids at the column inlet, all of which can cause peak tailing.[1][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or poorly made connections, can contribute to band broadening and peak tailing.[6][9]
Q3: What are the pKa values for this compound, and why are they important for my HPLC method?
-
Carboxylic Acid Group: Benzoic acid has a pKa of approximately 4.2.[3] The carboxylic acid on this compound is part of a more complex aromatic system, but we can estimate its pKa to be in the range of 3.5 - 4.5 .
-
Phenolic Hydroxyl Groups: Phenol has a pKa of about 10.[10] The multiple hydroxyl groups on the aromatic rings of this compound will have pKa values generally in the range of 9 - 11 .
These pKa values are critical for HPLC method development. To ensure a single, non-ionized form of this compound and minimize secondary interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the most acidic functional group (the carboxylic acid). Therefore, a mobile phase pH of 2.5 to 3.0 is recommended for sharp, symmetrical peaks.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial Checks and System Evaluation
Question: My this compound peak is tailing. Where do I start?
Answer: Start by systematically evaluating your HPLC system and method parameters.
-
Check System Suitability: Compare the current chromatogram with previous, acceptable runs. Note any changes in retention time, peak shape, and backpressure. A sudden onset of tailing may point to a different cause than a gradual increase over time.
-
Inspect for Leaks and Proper Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and not leaking. Improperly seated ferrules can create dead volume, leading to peak tailing.[9]
-
Evaluate Extra-Column Volume: Minimize the length and internal diameter of all tubing where possible. For smaller diameter columns, extra-column effects are more pronounced.[7]
Step 2: Mobile Phase and Sample Solvent Optimization
Question: How can I adjust my mobile phase to reduce peak tailing for this compound?
Answer: Optimizing the mobile phase is often the most effective way to address peak tailing for acidic compounds.
-
Adjust Mobile Phase pH: The most critical parameter is the pH. To suppress the ionization of the carboxylic acid group of this compound, lower the mobile phase pH.
-
Action: Add a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid to your aqueous mobile phase to achieve a pH between 2.5 and 3.0. A concentration of 0.1% (v/v) is a good starting point.
-
-
Increase Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient, typically between 20-50 mM.[1] A weak buffer may not adequately control the pH at the column surface.
-
Check Sample Solvent: The solvent used to dissolve your sample should be weaker than or ideally the same as your initial mobile phase.[1] Dissolving this compound in a solvent much stronger than the mobile phase (e.g., 100% methanol or acetonitrile) can cause peak distortion.
Step 3: Column and Sample Considerations
Question: Could my column or sample be the cause of the peak tailing?
Answer: Yes, the column's health and the sample concentration are common culprits.
-
Test for Column Overload:
-
Column Flushing and Regeneration: If the column is contaminated with strongly retained compounds, this can cause peak tailing.
-
Action: Disconnect the column from the detector and flush it with a series of strong solvents. A general procedure for a reversed-phase column is to flush with at least 10 column volumes of water, followed by 10 volumes of methanol, 10 volumes of acetonitrile, and then 10 volumes of a 75:25 mixture of acetonitrile and isopropanol. Always check the column manufacturer's instructions for specific recommendations.
-
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample. If you are not already using one, consider it, especially for complex sample matrices. If you are using one, it may be blocked; try removing it to see if the peak shape improves.
-
Consider a Different Column: If the above steps do not resolve the issue, the column itself may be degraded or not suitable for the analysis.
-
Modern, End-capped Columns: Use a high-purity, base-deactivated, or end-capped C18 or C8 column. These columns have fewer exposed silanol groups, reducing the potential for secondary interactions.[4][7]
-
Phenyl-Hexyl or Polar-Embedded Phases: For highly aromatic compounds like this compound, a phenyl-hexyl or a polar-embedded stationary phase can sometimes provide better peak shapes due to different selectivity and shielding of residual silanols.
-
Summary of Troubleshooting Strategies
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0 with 0.1% TFA or formic acid. | Protonation of silanol groups reduces interaction with ionized this compound, leading to a more symmetrical peak. |
| Use a modern, end-capped, or base-deactivated column. | Fewer active silanol sites are available for secondary interactions. | |
| Analyte Ionization | Lower mobile phase pH to at least 1.5-2 units below the pKa of the carboxylic acid group (~pH 2.5-3.0). | Ensures this compound is in a single, non-ionized form, resulting in a sharper peak. |
| Insufficient Buffering | Increase buffer concentration to 20-50 mM. | Better control of the on-column pH, leading to improved peak shape. |
| Column Overload (Mass) | Dilute the sample (e.g., 1:10). | Symmetrical peak shape at a lower intensity. |
| Column Overload (Volume) | Reduce injection volume. | Improved peak shape. |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Elimination of peak fronting or tailing caused by solvent mismatch. |
| Column Contamination | Flush the column with strong solvents. | Removal of contaminants, restoration of peak shape and retention time. |
| Column Void/Degradation | Replace the column. | A new column should provide symmetrical peaks if the column was the issue. |
| Extra-Column Volume | Use shorter, narrower ID tubing and ensure proper connections. | Reduced band broadening and improved peak symmetry. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a mobile phase with a controlled pH to minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.2 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir. b. Carefully add 1 mL of TFA to the water to make a 0.1% (v/v) solution. c. Mix thoroughly. This will result in a pH of approximately 2.5. d. Degas the solution using vacuum filtration through a 0.2 µm membrane filter or by sonication.
-
Organic Component (Mobile Phase B): a. Pour 1 L of HPLC-grade acetonitrile or methanol into a separate clean glass reservoir. b. Degas the organic solvent.
-
HPLC Setup: a. Place the mobile phase lines into the appropriate reservoirs. b. Purge the HPLC pumps to ensure the lines are filled with the new mobile phase. c. Equilibrate the column with your initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
Protocol 2: Column Flushing Procedure for a C18 Column
This protocol is a general guideline for flushing a contaminated C18 column. Always consult the manufacturer's specific instructions for your column.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.
-
Reverse the Column (Optional but often recommended): Connect the column in the reverse flow direction to the injector. This helps to flush contaminants from the inlet frit.
-
Flush with a Series of Solvents: Flush the column with at least 10 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). a. 100% HPLC-grade water: To remove salts and polar contaminants. b. 100% Methanol: To remove a broad range of organic contaminants. c. 100% Acetonitrile: To remove other organic contaminants. d. 75:25 Acetonitrile:Isopropanol: A strong solvent for removing highly non-polar contaminants.
-
Re-equilibrate: a. Return the column to the normal flow direction. b. Flush with the mobile phase you intend to use for your analysis until the baseline is stable. c. Reconnect the column to the detector.
Visualizations
References
- 1. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 5. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. researchgate.net [researchgate.net]
- 10. Orsellinic acid - Wikipedia [en.wikipedia.org]
Determining optimal concentration of Lecanoric Acid for bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Lecanoric Acid in various bioassays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to streamline your research and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration range for this compound in cytotoxicity assays?
The optimal concentration of this compound for cytotoxicity assays is highly dependent on the cell line being investigated. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell type. Based on published data, concentrations ranging from 0.03 µg/mL to over 200 µg/mL have been shown to be effective. For instance, in HCT-116 colon cancer cells, inhibition of colony formation has been observed at concentrations as low as 0.03 µg/mL[1][2][3]. In contrast, for DLA cancer cells, the IC50 was found to be 42 ± 1.5 µg/mL[4].
Q2: I am observing low solubility of this compound in my culture medium. What can I do?
This compound has limited solubility in aqueous solutions. To improve solubility, it is recommended to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My antioxidant assay results with this compound are not consistent. What are some potential reasons?
Inconsistent results in antioxidant assays like the DPPH assay can be due to several factors:
-
Light sensitivity of DPPH: The DPPH reagent is light-sensitive. Ensure that the assay is performed in low-light conditions and that the stock solution is stored in the dark.
-
Reaction time: The reaction between this compound and DPPH may not be instantaneous. It is crucial to follow a consistent incubation time for all samples as specified in the protocol.
-
Solvent effects: The type of solvent used to dissolve this compound and the DPPH reagent can influence the results. Ensure that the same solvent is used consistently across all experiments.
Q4: How does this compound induce cell cycle arrest?
This compound has been shown to induce M phase arrest in cancer cells.[1][3] This is achieved by modulating the levels of key cell cycle regulatory proteins, including the downregulation of cyclin-dependent kinase 1 (CDK1) and the upregulation of cyclin B1.[1][3] This disruption of the CDK1/cyclin B1 complex prevents the cell from progressing through mitosis.
Quantitative Data Summary
The following tables summarize the reported bioactive concentrations of this compound across various bioassays.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference |
| HCT-116 (Colon Cancer) | Colony Formation | 0.03 µg/mL | [1][2][3] |
| DLA (Dalton's Lymphoma Ascites) | MTT | 42 ± 1.5 µg/mL | [4] |
| HeLa (Cervical Cancer) | Cytotoxicity | 124 µg/mL | [1] |
| A549 (Lung Cancer) | Cytotoxicity | 200 µg/mL | [1] |
| LS174 (Colon Cancer) | Cytotoxicity | 200 µg/mL | [1] |
| Hep-2 (Larynx Carcinoma) | Cytotoxicity | > 50 µg/mL | [1] |
| MCF7 (Breast Carcinoma) | Cytotoxicity | > 50 µg/mL | [1] |
| 786-0 (Kidney Carcinoma) | Cytotoxicity | > 50 µg/mL | [1] |
| B16-F10 (Murine Melanoma) | Cytotoxicity | > 50 µg/mL | [1] |
Table 2: Antioxidant and Antifungal Activity of this compound
| Bioassay | Organism/Target | Effective Concentration | Reference |
| DPPH Radical Scavenging | - | IC50: 150 µg/mL | [5] |
| Antifungal | Aspergillus fischeri | 100% inhibition at 100 µM | [5] |
| Antifungal | Tea Fungal Pathogens | 15 µL concentration showed efficient inhibition | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
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Cell culture medium (appropriate for the cell line)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10 g SDS in 100 mL water with 83 µL of 37% HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
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DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Ascorbic acid (as a positive control)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from the stock solution.
-
Assay Reaction: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add an equal volume of the this compound dilutions, the positive control (ascorbic acid), and a blank (solvent only).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample at the characteristic wavelength of DPPH (typically around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of this compound.
HRBC Membrane Stabilization Assay for Anti-inflammatory Activity
This in vitro assay assesses the anti-inflammatory potential of this compound by measuring its ability to stabilize red blood cell membranes.
Materials:
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This compound
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Fresh human blood
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Alsever's solution (or other anticoagulant)
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Isotonic saline (0.85% NaCl)
-
Hypotonic saline (0.36% NaCl)
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Phosphate buffer (pH 7.4)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of HRBC Suspension: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and discard the supernatant. Wash the packed red blood cells (RBCs) three times with isotonic saline. Prepare a 10% (v/v) suspension of the washed RBCs in isotonic saline.
-
Assay Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of this compound solution at various concentrations. A control is prepared with 0.5 mL of distilled water instead of the hypotonic saline to induce 100% hemolysis. A standard anti-inflammatory drug (e.g., Indomethacin) can be used as a positive control.
-
Incubation and Centrifugation: Incubate all the mixtures at 37°C for 30 minutes. After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Hemoglobin Estimation: Collect the supernatant and estimate the hemoglobin content spectrophotometrically at 560 nm.
-
Data Analysis: The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) × 100]
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Lecanoric Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the inherent solubility issues of lecanoric acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polyphenolic compound and, like many polyphenols, it exhibits poor solubility in water.[1][2] It is, however, soluble in several organic solvents.[3][4]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is reported to be soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][4]
Q3: I need to prepare an aqueous stock solution of this compound for my experiments. What are the recommended approaches?
A3: Due to its low water solubility, preparing a direct aqueous stock solution of this compound at high concentrations is challenging. The recommended approaches involve:
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Using a co-solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) first, and then dilute this stock solution into your aqueous experimental medium.
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Adjusting the pH: Increasing the pH of the aqueous solution can significantly improve the solubility of phenolic compounds like this compound.[5][6]
-
Using complexation agents: Encapsulating this compound within a carrier molecule, such as a cyclodextrin, can enhance its aqueous solubility.[7][8]
Q4: Will the use of organic co-solvents affect my biological experiments?
A4: Yes, organic solvents like DMSO and ethanol can have biological effects, even at low concentrations. It is crucial to determine the tolerance of your specific experimental system (e.g., cell line, enzyme) to the chosen co-solvent. Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your this compound-treated samples.
Q5: How does pH affect the solubility of this compound?
A5: this compound is an acidic compound. Increasing the pH of the aqueous medium will deprotonate the phenolic hydroxyl and carboxylic acid groups, forming a more soluble salt.[6][9] Therefore, increasing the pH above its pKa values will lead to a significant increase in its aqueous solubility. The highest solubility for phenolic compounds is often observed at alkaline pH values (e.g., pH 11-12).[5]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Initial Check: Have you tried preparing a concentrated stock solution in an organic solvent first? Direct dissolution in aqueous buffers is often unsuccessful.
-
Troubleshooting Steps:
-
Prepare a primary stock in an organic solvent: Dissolve the this compound in a minimal amount of DMSO or ethanol.
-
Serial Dilution: Gradually dilute the organic stock solution into your aqueous buffer. Vortex or sonicate briefly after each addition to aid dissolution.
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pH Adjustment: If direct dilution is still problematic, consider increasing the pH of your aqueous buffer. For many phenolic compounds, adjusting the pH to a more alkaline value enhances solubility.[5]
-
Consider Co-solvents: If your experimental system allows, the use of co-solvents in your final aqueous medium can help maintain solubility.[10]
-
Issue: I am observing precipitation of this compound after diluting my organic stock solution into my aqueous medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit under those conditions. The organic solvent concentration may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Try working with a lower final concentration of this compound.
-
Increase the Co-solvent Concentration: If your experiment can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution may prevent precipitation.
-
Use a Different Solubilization Method: Consider pH adjustment or complexation with cyclodextrins as alternative or complementary methods to enhance and maintain solubility.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Poor/Least Performance | [1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3][4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Methanol | Soluble | [1][4] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [11][12] |
| Chloroform | Soluble | [11] |
| Dichloromethane | Soluble | [11] |
| Ethyl Acetate | Soluble | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or ethanol) to the this compound powder to achieve a high concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may assist in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into your aqueous experimental medium to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Protocol 2: Enhancing this compound Solubility through pH Adjustment
-
Prepare an Alkaline Buffer: Prepare an aqueous buffer with a pH in the alkaline range (e.g., pH 8-10). The choice of buffer will depend on your experimental requirements.
-
Dissolution Attempt: Add the this compound powder directly to the alkaline buffer.
-
Solubilization: Stir or vortex the solution. The increased pH should facilitate the dissolution of the this compound.
-
pH Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize the solution by adding a dilute acid (e.g., HCl) dropwise while monitoring the pH. Be aware that this may cause the this compound to precipitate if its solubility limit at the final pH is exceeded.
Protocol 3: Solubilization of this compound using Cyclodextrin Complexation
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.[13][14]
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin.
-
Complexation: Add the this compound powder to the cyclodextrin solution.
-
Incubation: Stir or shake the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution to obtain a clear solution of the this compound-cyclodextrin complex.
Visualizations
Caption: Workflow for preparing a this compound solution using a co-solvent.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Methods to enhance the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inclusion complex from cyclodextrin-grafted hyaluronic acid and pseudo protein as biodegradable nano-delivery vehicle for gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS:480-56-8 | Manufacturer ChemFaces [chemfaces.com]
- 12. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lecanoric Acid Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Lecanoric Acid synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining this compound?
A1: this compound can be obtained through two main routes: extraction from lichens and biotechnological synthesis. The most common method is solvent extraction from various lichen species, such as those from the genera Lecanora and Parmotrema[1][2]. A more recent approach involves heterologous expression of specific genes in microorganisms like Saccharomyces cerevisiae to produce this compound through fermentation[3]. While chemical synthesis is possible for creating analogs, it is less common for producing the natural compound itself[1].
Q2: What is the general principle behind the biosynthesis of this compound?
A2: this compound is a didepside, meaning it is formed from two molecules of the same phenolic unit, Orsellinic Acid, joined by an ester bond[2]. In lichens and engineered yeast, a single non-reducing polyketide synthase (PKS) enzyme is responsible for synthesizing both phenolic rings and catalyzing the esterification to form the final this compound molecule[3].
Q3: My this compound appears to degrade into Orsellinic Acid over time in my biosynthesis culture. Why is this happening?
A3: The depside ester linkage in this compound is susceptible to hydrolysis, which breaks the molecule down into two units of Orsellinic Acid. This can occur under certain culture conditions, particularly during prolonged cultivation periods[3]. Time-course experiments have shown that this compound concentrations can peak and then decline as the concentration of Orsellinic Acid increases[3].
Q4: What analytical techniques are recommended for identifying and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for both quantifying and purifying this compound. Its identity can be confirmed using UV spectroscopy and mass spectrometry (MS)[1][3].
Troubleshooting Guides
Issue 1: Low Yield of this compound from Lichen Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the lichen material is finely powdered to maximize surface area for solvent penetration.[4] |
| Use a Soxhlet extractor for continuous and efficient extraction.[4] | |
| Employ a sequence of solvents with increasing polarity (e.g., chloroform followed by acetone) to extract a broader range of metabolites, including this compound.[4] | |
| Loss during Purification | During the acid precipitation step, ensure the pH is sufficiently lowered (e.g., using 0.1-N sulfuric acid) to fully precipitate the this compound.[4] |
| Minimize the number of transfer steps to avoid physical loss of the product. | |
| Incorrect Lichen Species or Quality | Verify the lichen species, as this compound content varies significantly between species.[2] The time of year and environmental conditions of lichen collection can also affect metabolite concentrations. |
Issue 2: Low or Decreasing Titers in Heterologous Biosynthesis (S. cerevisiae)
| Possible Cause | Troubleshooting Step |
| Hydrolysis to Orsellinic Acid | Monitor this compound and Orsellinic Acid concentrations over time to pinpoint the onset of degradation.[3] |
| Optimize the harvest time. Time-course experiments show that peak production was reached after seven days, after which hydrolysis became more prominent.[3] | |
| Adjust the pH of the culture medium. The stability of the ester bond can be pH-dependent. | |
| Suboptimal Culture Conditions | Ensure adequate supplementation of the medium. For example, periodic additions of ethanol and sodium acetate have been used in successful production protocols.[3] |
| Optimize incubation temperature and shaking speed to ensure proper aeration and cell health. The reported successful production was at 30°C.[3] | |
| Inefficient PKS Enzyme Expression or Activity | Verify the expression of the heterologous PKS gene using methods like RT-qPCR or Western blotting. |
| Ensure the codon usage of the synthetic gene is optimized for S. cerevisiae to improve translation efficiency.[3] |
Quantitative Data Summary
Table 1: Heterologous Biosynthesis of this compound in S. cerevisiae
| Parameter | Value | Notes |
| Peak Titer of this compound | ~360-364 mg/L | Achieved in small-scale yeast cultures.[1][3] |
| Time to Reach Peak Titer | 7 days | After this point, hydrolysis to Orsellinic Acid becomes significant.[3] |
| Peak Titer of Orsellinic Acid (from hydrolysis) | 644 mg/L | Observed as this compound concentration declined.[3] |
| Incubation Temperature | 30°C | --- |
Table 2: this compound Yield from Natural Lichen Extraction
| Starting Material | Extraction Method | Final Yield | Reference |
| 65.5 g dry Parmotrema tinctorum | Soxhlet extraction (chloroform, acetone), followed by acid precipitation | 9.25 g | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen
This protocol is based on the method described by Ahmann and Mathey (1967) as cited in related literature[4].
-
Preparation: Dry the lichen material (e.g., 65.5 g of Parmotrema tinctorum) and grind it into a fine powder.
-
Soxhlet Extraction:
-
Perform an initial extraction with chloroform using a Soxhlet apparatus to remove less polar compounds.
-
Following this, extract the same lichen material with acetone to solubilize the this compound.
-
-
Solvent Evaporation: Evaporate the acetone extract under reduced pressure (in vacuo) to obtain a solid residue.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a mixture of ethyl ether and a 5% sodium bicarbonate aqueous solution. This compound, being acidic, will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer.
-
-
Precipitation:
-
Acidify the aqueous extract by adding 0.1-N sulfuric acid until a precipitate forms. This protonates the carboxylate group, making the this compound insoluble.
-
-
Isolation: Collect the precipitated this compound by filtration and dry the solid material.
Protocol 2: Heterologous Biosynthesis in S. cerevisiae
This protocol is a summary of the methodology used for producing this compound in engineered yeast[3].
-
Strain Engineering:
-
Synthesize the DNA sequence for the this compound synthase (a non-reducing PKS gene, e.g., from Pseudevernia furfuracea). Optimize the codon usage for S. cerevisiae.
-
Clone the synthesized gene into a suitable yeast expression vector.
-
Transform the expression plasmid into a competent S. cerevisiae strain.
-
-
Cultivation and Production:
-
Grow a pre-production culture of the engineered yeast strain.
-
Inoculate the main production culture (e.g., 15 mL of YPD medium with 2% glucose) with the pre-production culture.
-
Incubate at 30°C with shaking.
-
-
Fed-Batch Strategy:
-
To support the culture over an extended period, supplement it at regular intervals (e.g., every 24 hours for 6 days) with absolute ethanol and sodium acetate solution (e.g., 4.1 M, pH 5.6).
-
-
Harvesting and Analysis:
-
Withdraw samples at various time points to conduct a time-course analysis.
-
Analyze the culture supernatant and/or cell extracts for this compound and Orsellinic Acid using HPLC.
-
Visualizations
Caption: Workflow for this compound extraction from lichen.
Caption: Biosynthesis and subsequent hydrolysis of this compound.
References
Technical Support Center: Lecanoric Acid Experimental Variability
Welcome to the technical support center for Lecanoric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing experimental variability and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may face during the extraction, purification, and application of this compound in various experimental settings.
Extraction and Purification
Question: I am experiencing low yields of this compound from my lichen extraction. What are the possible causes and solutions?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction:
-
Solvent Choice: Acetone is a commonly used and effective solvent for extracting this compound.[1] Ensure you are using a sufficient volume of solvent to fully saturate the lichen material.
-
Extraction Time and Method: Soxhlet extraction is a standard and efficient method.[2] Ensure the extraction runs for an adequate duration to allow for complete leaching of the compound from the lichen thallus.
-
Lichen Material Preparation: The lichen thallus should be properly dried and ground into a fine powder to maximize the surface area for solvent penetration.
-
-
Loss During Purification:
-
Column Chromatography: During silica gel column chromatography, ensure the polarity of your elution solvent system is optimized. This compound is typically eluted with a non-polar solvent system like benzene and ethyl acetate.[2] If the solvent is too polar, this compound may elute too quickly with other impurities. Conversely, if it's not polar enough, it may not elute from the column at all.
-
Precipitation/Crystallization Steps: Ensure the conditions for precipitation or recrystallization are optimal. This includes the choice of solvent and temperature. Inadequate conditions can lead to incomplete precipitation and loss of product.
-
Multiple Purification Steps: Each purification step can lead to some product loss. While multiple steps can increase purity, they may also decrease the overall yield.[3] Evaluate the necessity of each step and optimize it for maximum recovery.
-
-
Degradation of this compound:
-
Hydrolysis: this compound is a depside, which is an ester. It can be susceptible to hydrolysis, breaking down into two molecules of orsellinic acid, especially under acidic or basic conditions.[4] Ensure that the pH of your solutions is controlled throughout the extraction and purification process.
-
Oxidation: As a phenolic compound, this compound can be prone to oxidation. Minimize exposure to air and light, and consider using degassed solvents.
-
Question: My purified this compound sample shows impurities when analyzed by HPLC. How can I improve its purity?
Answer: Achieving high purity is crucial for obtaining reliable experimental results. Here are some strategies to improve the purity of your this compound sample:
-
Optimize Chromatographic Conditions:
-
Column Choice: A C18 reverse-phase column is commonly used for the analysis and purification of this compound.[2]
-
Mobile Phase: A mobile phase consisting of methanol, water, and an acidifier like phosphoric acid is often effective.[2] Experiment with the gradient and isocratic elution conditions to achieve better separation of this compound from co-eluting impurities.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance peak resolution.
-
-
Pre-Purification Steps:
-
Solvent Partitioning: Before column chromatography, consider performing liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Removal of Co-occurring Lichen Compounds: Lichen extracts often contain a mixture of related compounds like atranorin, evernic acid, and usnic acid.[5][6][7] These can co-elute with this compound. Understanding the chemical properties of these potential impurities can help in designing a more effective purification strategy. For instance, their differential solubility in various solvents can be exploited for selective precipitation.
-
-
Recrystallization:
-
A final recrystallization step can significantly improve the purity of the isolated this compound.[2] Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.
-
Solution Preparation and Storage
Question: How should I prepare and store this compound solutions to ensure their stability and prevent degradation?
Answer: Proper preparation and storage of this compound solutions are critical for maintaining their biological activity and ensuring reproducible experimental results.
-
Solvent Selection:
-
This compound is soluble in organic solvents like DMSO, ethanol, and methanol.[8] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
-
Ensure the final concentration of the organic solvent in your experimental system is low enough to not cause toxicity or other artifacts.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).[9] This allows for the addition of small volumes to your experimental setup, minimizing the final solvent concentration.
-
To prepare a stock solution, accurately weigh the this compound and dissolve it in the desired volume of solvent.[10] Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Filter-sterilize the stock solution if it will be used in cell culture experiments.
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[8]
-
Light: Protect solutions from light, as phenolic compounds can be light-sensitive.[11] Use amber vials or wrap containers in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can lead to degradation.[9]
-
Stability in Aqueous Media: Be aware that the stability of this compound may be reduced in aqueous solutions, especially at neutral or alkaline pH, due to hydrolysis of the ester bond.[12] It is recommended to prepare working dilutions in your assay buffer or media immediately before use.
-
Bioassay Variability
Question: I am observing inconsistent results in my cell viability (MTT) assays with this compound. What could be the reasons?
Answer: Inconsistent results in cell-based assays can be frustrating. Here are some common sources of variability and how to address them:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Uneven cell distribution is a common source of variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and the concentration of your test compound.[13] To mitigate this, consider not using the outermost wells for experimental samples or ensure proper humidification during incubation.
-
-
This compound Solution:
-
Solution Stability: As mentioned earlier, this compound can degrade in solution. Prepare fresh working dilutions for each experiment from a frozen stock.
-
Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration.
-
-
Assay Protocol:
-
Incubation Times: Adhere to consistent incubation times for both the this compound treatment and the MTT reagent.
-
Washing Steps: If your protocol includes washing steps, perform them gently and consistently to avoid detaching adherent cells.[13]
-
Reagent Addition: Ensure accurate and consistent pipetting of all reagents, including the this compound solution and the MTT reagent.[13]
-
Question: My antioxidant (DPPH) assay results for this compound are not reproducible. What should I check?
Answer: Reproducibility in antioxidant assays is key to accurately assessing the radical scavenging potential of this compound. Here are some troubleshooting tips:
-
DPPH Solution:
-
Freshness: The DPPH radical is light-sensitive and can degrade over time. Prepare a fresh DPPH working solution for each experiment.
-
Solvent: Use a high-quality, spectrophotometric grade solvent (e.g., methanol or ethanol) to prepare the DPPH solution.
-
-
Reaction Conditions:
-
Incubation Time: The reaction between this compound and DPPH may not be instantaneous. Ensure you are using a consistent and adequate incubation time for the reaction to reach completion.
-
Light Exposure: The reaction should be carried out in the dark to prevent the light-induced degradation of DPPH.
-
-
Spectrophotometer Readings:
-
Wavelength: Ensure the spectrophotometer is set to the correct wavelength for measuring the absorbance of DPPH (typically around 517 nm).
-
Blank: Use a proper blank containing the solvent and this compound (without DPPH) to account for any background absorbance from the sample itself.
-
Quantitative Data
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| DLA | Dalton's Lymphoma Ascites | 42 ± 1.5 | [2] |
| HCT-116 | Colon Cancer | >30 (significant viability reduction) | [5] |
| HEK293T | Human Embryonic Kidney | >30 (significant viability reduction) | [5] |
| HeLa | Cervical Cancer | >30 (significant viability reduction) | [5] |
| NIH3T3 | Mouse Embryonic Fibroblast | >30 (significant viability reduction) | [5] |
| RAW264.7 | Mouse Macrophage | >30 (significant viability reduction) | [5] |
Note: The study by Roser et al. (2022) reported significant reductions in cell viability at 30 µg/mL but did not provide specific IC50 values for all cell lines.[5]
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (mg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 0.83 ± 0.28 | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | 1.17 ± 0.77 | [2] |
| Vibrio cholerae | Gram-negative Bacteria | 1.33 ± 0.58 | [2] |
| Candida albicans | Fungus | Not specified, but active | [2] |
| Clavibacter michiganensis subsp. michiganensis | Gram-positive Bacteria | >500 µg/ml | [14] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Lichen
This protocol provides a general procedure for the extraction and purification of this compound. Optimization may be required depending on the lichen species and available equipment.
1. Materials and Reagents:
-
Dried and powdered lichen thallus
-
Acetone
-
Benzene
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Rotary evaporator
-
HPLC system with a C18 column for purity analysis
2. Extraction Procedure:
-
Weigh the powdered lichen material and place it in a Soxhlet apparatus.
-
Extract the material with acetone for a sufficient duration (e.g., 8-12 hours) until the solvent running through the apparatus is colorless.[2]
-
Concentrate the acetone extract using a rotary evaporator to obtain a crude extract.
3. Purification by Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., benzene) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with benzene and gradually adding ethyl acetate.[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.
4. Recrystallization (Optional):
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., 50% acetone in water).[2]
-
Allow the solution to cool slowly to promote the formation of crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
5. Purity Assessment:
-
Analyze the final product by HPLC using a C18 column and a suitable mobile phase (e.g., methanol:water:phosphoric acid) to determine its purity.[2]
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on the viability of adherent cancer cells.
1. Materials and Reagents:
-
Adherent cancer cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Workflows
Signaling Pathways
This compound's Effect on the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer.[15] This inhibition can lead to a decrease in the proliferation and survival of cancer cells.
Caption: this compound inhibits the Wnt/β-catenin pathway.
This compound's Induction of M-Phase Arrest in the Cell Cycle
This compound can cause cell cycle arrest at the M phase, preventing cancer cells from dividing.[5] This is associated with the upregulation of Cyclin B1 and the downregulation of inactive CDK1.
Caption: this compound induces M-phase cell cycle arrest.
Experimental Workflow
General Workflow for this compound Extraction, Purification, and Bioassay
This diagram outlines the typical experimental workflow when working with this compound, from the raw lichen material to the final biological assays.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biolichen.com [biolichen.com]
- 8. TargetMol [targetmol.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. youtube.com [youtube.com]
- 11. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 14. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lecanoric Acid and Ascorbic Acid: A Comparative Analysis of Antioxidant Activity
For Immediate Release
In the landscape of antioxidant research, the quest for potent free radical scavengers is paramount for the development of novel therapeutics and dietary supplements. This guide provides a detailed, data-driven comparison of the antioxidant activities of two noteworthy compounds: Lecanoric Acid, a naturally occurring depside found in lichens, and the well-established benchmark, Ascorbic Acid (Vitamin C). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these two antioxidants.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Ascorbic Acid have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, summarized in the table below, are presented as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Ascorbic Acid (IC50) | Reference |
| DPPH Radical Scavenging | 50.00 µg/mL | ~50 µg/mL | [1] |
| ABTS Radical Scavenging | Not explicitly found | ~50 µg/mL | [2] |
Note: The IC50 value for Ascorbic Acid in the DPPH assay can vary depending on the specific experimental conditions.
Mechanisms of Antioxidant Action
This compound: The antioxidant mechanism of this compound is primarily attributed to its ability to scavenge reactive oxygen species (ROS)[3][4]. Its phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, some studies suggest that this compound may exert its antioxidant effects through the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that can produce nitric oxide, a reactive nitrogen species[3].
Ascorbic Acid: Ascorbic acid is a well-characterized antioxidant that operates through multiple mechanisms. It is a potent scavenger of a wide variety of ROS and reactive nitrogen species (RNS). Beyond direct scavenging, ascorbic acid plays a crucial role in the regeneration of other antioxidants, such as α-tocopherol (Vitamin E). A key aspect of its intracellular antioxidant activity involves the activation of the Nrf2/Keap1 signaling pathway[5]. Under conditions of oxidative stress, ascorbic acid can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and detoxification enzymes, bolstering the cell's endogenous defense mechanisms[5][6].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample and Standard Preparation: A series of concentrations of the test compound (this compound or Ascorbic Acid) and a standard antioxidant are prepared.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of all solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark to form the ABTS•+ solution.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample and Standard Preparation: A range of concentrations of the test compound and a standard antioxidant are prepared.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
Lecanoric Acid versus usnic acid: a comparative antimicrobial study
A detailed examination of two lichen-derived compounds reveals distinct mechanisms and potencies in their antimicrobial action. While both lecanoric acid and usnic acid, secondary metabolites produced by lichens, demonstrate antimicrobial properties, their efficacy and cellular targets differ significantly. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and usnic acid are natural compounds with established antimicrobial activity. This guide synthesizes available data to compare their effectiveness against a range of microorganisms. Usnic acid generally exhibits more potent antibacterial activity, particularly against Gram-positive bacteria, through the inhibition of critical cellular processes like DNA and RNA synthesis. This compound, while also effective, is often reported to act by disrupting the bacterial cell wall. This document presents a compilation of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data, details the experimental protocols for these assays, and provides visual representations of their proposed mechanisms of action.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activities of this compound and usnic acid have been evaluated against various bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in several studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Usnic Acid against various microorganisms.
| Microorganism | This compound MIC (µg/mL) | Usnic Acid MIC (µg/mL) |
| Staphylococcus aureus | 128 - >512 | 3 - 32 |
| Bacillus subtilis | 256 | 0.5 - 26 |
| Escherichia coli | 128 - >512 | >256 (often reported as resistant) |
| Vibrio cholerae | 128 | - |
| Candida albicans | >100 | 4 - >500 |
Note: Data is compiled from multiple sources and reflects a range of reported values. The variability can be attributed to different strains and testing methodologies.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Usnic Acid.
| Microorganism | This compound MBC (mg/mL) | Usnic Acid MBC (mmol/mL x 10⁻²) |
| Escherichia coli | 1.00 ± 0.58 | - |
| Vibrio cholerae | 1.3 ± 0.58 | - |
| Staphylococcus aureus | - | 1.11 - 71.04 |
| Bacillus cereus | - | 2.05 - 70.57 |
Note: The units for MBC values are presented as reported in the source literature and may vary.
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and usnic acid are attributed to distinct molecular mechanisms.
Usnic Acid: A Dual Inhibitor of Nucleic Acid Synthesis
Usnic acid's primary mode of action against susceptible bacteria, particularly Gram-positive species, is the rapid and potent inhibition of both DNA and RNA synthesis[1][2][3][4][5]. This dual-pronged attack effectively halts essential cellular processes, leading to bacterial cell death. The proposed mechanism involves the interference with enzymes crucial for nucleic acid replication and transcription. Furthermore, some studies suggest that usnic acid can also disrupt the maturation of the large ribosomal subunit, further impeding protein synthesis[].
This compound: A Disruptor of the Bacterial Cell Wall
The antimicrobial activity of this compound is primarily attributed to its ability to damage the bacterial cell wall. The peptidoglycan layer of the cell wall is essential for maintaining the structural integrity of bacteria. By interfering with the synthesis of this vital component, this compound compromises the cell's defense, leading to lysis and death. The precise molecular targets within the peptidoglycan synthesis pathway are still under investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound (this compound or usnic acid) in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the diluted compound and the positive control well.
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Include a control plate from the positive control well of the MIC plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed antimicrobial mechanisms of usnic acid and this compound.
Caption: Proposed mechanism of action for usnic acid.
References
- 1. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Lecanoric Acid: A Potential Challenger to Conventional Anticancer Therapies?
For Immediate Release
[City, State] – In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning their attention to natural compounds. Among these, Lecanoric Acid, a secondary metabolite found in lichens, is emerging as a promising candidate with demonstrated anticancer properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard anticancer drugs, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound has exhibited significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. This guide synthesizes the current scientific evidence, comparing the efficacy of this compound with established anticancer drugs such as 5-Fluorouracil (5-FU) and Dacarbazine. The data presented herein suggests that while this compound shows considerable promise, further in-depth, direct comparative studies and in vivo investigations are crucial to fully elucidate its therapeutic potential.
Efficacy Comparison: this compound vs. Standard Anticancer Drugs
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and standard anticancer drugs against relevant cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited.
Table 1: Cytotoxicity against Colon Cancer Cell Line (HCT-116)
| Compound | IC50 Concentration | Reference |
| This compound | 30 µg/mL | [1] |
| 5-Fluorouracil (5-FU) | 6.94 µM - 125 µg/mL | [2][3] |
Note: The IC50 values for 5-FU in HCT-116 cells show variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and assay method. One study reported an IC50 of 6.94 µM, while another reported 125 µg/mL[2][3]. A third study found an IC50 of 200 µg/mL in non-transfected HCT-116 cells[4].
Table 2: Cytotoxicity against Melanoma Cell Line (B16-F10)
| Compound | IC50 Concentration | Reference |
| This compound | > 50 µg/mL | [1] |
| Dacarbazine | ~0.7 µM - 1400 µg/mL | [5][6] |
Note: The IC50 for Dacarbazine in B16-F10 cells also shows significant variation in the literature, with reported values ranging from approximately 0.7µM to 1400 µg/mL[5][6]. This highlights the importance of standardized protocols for accurate comparisons.
Mechanism of Action: Insights into this compound's Anticancer Effects
Current research suggests that this compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies have shown that this compound can induce a G2/M phase cell cycle arrest in colon cancer cells[1][7]. This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound has been observed to upregulate the expression of Cyclin B1 and phosphorylated histone H3, while reducing the levels of inactive cyclin-dependent kinase 1 (CDK1) in HCT-116 cells[1][7].
Apoptosis Induction
Molecular docking studies have predicted that this compound can bind to and potentially modulate the activity of key proteins involved in the apoptotic pathway. These studies suggest a good binding affinity of this compound to anti-apoptotic proteins like Bcl-2 and Bcl-xL, as well as pro-apoptotic executioner caspase, Caspase-3[8][9]. By inhibiting the anti-apoptotic proteins, this compound may promote the release of pro-apoptotic factors, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-116, B16-F10) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or standard anticancer drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Cyclin B1, CDK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental procedures.
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for cell cycle analysis using flow cytometry.
Future Directions and Conclusion
The available evidence strongly suggests that this compound possesses notable anticancer properties, particularly against colon cancer cells. Its ability to induce cell cycle arrest and apoptosis positions it as a compound of interest for further investigation. However, the current body of research is predominantly based on in vitro studies, and there is a clear need for comprehensive in vivo studies to validate these findings and assess the pharmacological properties and potential toxicity of this compound in living organisms.
Furthermore, direct comparative studies against a panel of standard anticancer drugs using standardized protocols are essential to accurately determine its relative efficacy. Future research should also focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to identify potential biomarkers for predicting treatment response.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Inhibition of Melanoma (B16f10) Viability and Colonization through Combining Metformin and Dacarbazine [mejc.sums.ac.ir]
- 7. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. solidstatetechnology.us [solidstatetechnology.us]
Unveiling the Molecular Mechanisms of Lecanoric Acid: A Comparative Guide to its Bioactivity
For Immediate Release
Lecanoric acid, a naturally occurring depside found in various lichens, has garnered significant scientific interest for its diverse bioactive properties. This guide provides a comprehensive validation of its mechanism of action in key biological processes, offering a comparative analysis with established alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Anti-Proliferative Activity: Induction of M-Phase Arrest in Cancer Cells
This compound has demonstrated notable anti-proliferative effects in various cancer cell lines. A key mechanism underlying this activity is the induction of cell cycle arrest at the M phase, particularly in colon cancer cells. This arrest is mediated by the modulation of key cell cycle regulatory proteins.
Comparative Analysis of Anti-Proliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon) | > 50 µg/mL | [1] |
| HeLa (Cervical) | 124 µg/mL | [1] | |
| MCF-7 (Breast) | > 50 µg/mL | [1] | |
| Doxorubicin | MCF-7 (Breast) | 8.306 µM | [2] |
| MDA-MB-231 (Breast) | 6.602 µM | [2] | |
| HepG2 (Liver) | 12.2 µM | [3] | |
| HeLa (Cervical) | 2.9 µM | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanism of M-Phase Arrest
Experimental evidence indicates that this compound induces M-phase arrest by upregulating the expression of Cyclin B1 and phosphorylated Histone H3 (a marker of mitosis), while concurrently reducing the levels of inactive Cyclin-Dependent Kinase 1 (CDK1).[1][4] This disruption of the Cyclin B1/CDK1 complex, a critical driver of mitotic progression, leads to cell cycle halt and subsequent inhibition of cancer cell proliferation.
Signaling Pathway for this compound-Induced M-Phase Arrest
Caption: this compound induces M-phase arrest by modulating key cell cycle proteins.
Inhibition of Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Mechanism of Wnt/β-Catenin Pathway Inhibition
In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. This compound is proposed to interfere with this process, leading to a reduction in β-catenin levels and the subsequent downregulation of Wnt target genes.[5]
Wnt/β-Catenin Signaling Pathway and this compound's Point of Intervention
Caption: this compound is proposed to inhibit the Wnt/β-catenin signaling pathway.
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals, which are implicated in various pathological conditions, including cancer and inflammation.
Comparative Analysis of Antioxidant Activity (DPPH Assay)
The table below compares the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound with the standard antioxidant, Ascorbic Acid.
| Compound | IC50 | Reference |
| This compound | 50.00 µg/mL | [6] |
| Ascorbic Acid | 3.37 µg/mL | [7] |
Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Enzyme Inhibitory Activity
This compound has also been identified as an inhibitor of key enzymes involved in various physiological and pathological processes, including tyrosinase and acetylcholinesterase.
Comparative Analysis of Enzyme Inhibitory Activity (IC50)
| Enzyme | Compound | IC50 | Reference |
| Tyrosinase | This compound | - | - |
| Kojic Acid (standard) | 50.06 µg/mL | [8] | |
| Acetylcholinesterase | This compound | - | - |
| Galantamine (standard) | 0.52 µg/mL | [9] |
Note: Specific IC50 values for this compound against these enzymes were not available in the reviewed literature, highlighting an area for future research.
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or the comparator drug and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
-
Reaction Mixture: Mix 1 mL of various concentrations of the test compound with 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
3. Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, p-Histone H3, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
Treatment: Treat the transfected cells with this compound or a known Wnt pathway modulator.
-
Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.
This guide provides a foundational understanding of the validated mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile against a wider range of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. This compound mediates anti-proliferative effects by an M phase arrest in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. journal.umpr.ac.id [journal.umpr.ac.id]
- 9. researchgate.net [researchgate.net]
Preparation and use of Lecanoric Acid as an analytical standard
For researchers, scientists, and drug development professionals, the selection of a reliable analytical standard is paramount for accurate quantification and validation of experimental results. Lecanoric acid, a naturally occurring depside found in many lichen species, has emerged as a valuable standard in various analytical applications, particularly in high-performance liquid chromatography (HPLC). This guide provides a comprehensive overview of the preparation and use of this compound as an analytical standard, alongside a comparative analysis with other relevant compounds.
Preparation and Purification of this compound
This compound is primarily obtained through extraction from lichens, followed by purification. While chemical synthesis is possible for producing analogs, extraction from natural sources remains the most common method for obtaining the parent compound.
A typical workflow for the isolation and purification of this compound involves the following steps:
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered lichen material (e.g., Parmotrema tinctorum) is extracted with acetone or methanol at room temperature overnight.
-
The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.
-
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of methanol in chloroform can be used.
-
-
Recrystallization:
-
The fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and concentrated.
-
The residue is then recrystallized from a suitable solvent system, such as acetone-water, to yield pure this compound crystals.
-
-
Purity and Identity Confirmation:
-
The purity of the isolated this compound is assessed by HPLC. A purity of >98% is generally considered suitable for an analytical standard[1].
-
The identity of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Use of this compound as an Analytical Standard in HPLC
This compound is frequently used as a standard for the quantification of this and other related phenolic compounds in various matrices, including lichen extracts and biological samples. A validated HPLC method is crucial for accurate and reproducible results.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of a mixture of methanol and an acidified aqueous solution (e.g., 1% phosphoric acid)[2].
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 265 nm is suitable for this compound[2].
-
Quantification: Quantification is achieved by creating a calibration curve using a series of known concentrations of the this compound standard.
Comparative Analysis with Alternative Standards
In the context of analyzing lichen secondary metabolites, other compounds such as atranorin and orsellinic acid are often encountered and may be considered as alternative or co-analytical standards depending on the research focus.
| Parameter | This compound | Atranorin | Orsellinic Acid |
| Chemical Class | Depside | Depside | Monocyclic Phenolic Acid |
| Typical UV λmax | ~265 nm[2] | ~254 nm[2] | ~265 nm[2] |
| Solubility | Soluble in DMSO, acetone, methanol[1] | Soluble in acetone, chloroform | Soluble in methanol, ethanol |
| Purity Available | >98%[1] | >98% | >98% |
Performance Comparison in HPLC Analysis
The following table summarizes key validation parameters for the HPLC analysis of this compound and its common alternatives, providing a basis for selecting the most appropriate standard for a given application.
| Parameter | This compound | Atranorin | Orsellinic Acid |
| Linearity Range (µg/mL) | 100 - 500[2] | 5 - 25[2] | 1 - 16[2] |
| Limit of Detection (LOD) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Limit of Quantitation (LOQ) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Recovery (%) | 95.8 - 102.3 | 96.5 - 101.8 | 97.2 - 103.1 |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Note: The linearity ranges can vary depending on the specific HPLC method and instrumentation.
Logical Workflow for Analytical Standard Selection and Use
The process of selecting and using an analytical standard for quantitative analysis follows a logical progression to ensure data quality and reliability.
Conclusion
This compound serves as a robust and reliable analytical standard for the quantification of this and related phenolic compounds. Its preparation from natural lichen sources is well-established, and validated HPLC methods are available for its use. When choosing an analytical standard, it is essential to consider the specific analytes of interest and the performance characteristics of the standard. While atranorin and orsellinic acid are also valuable standards for lichen metabolite analysis, this compound offers a distinct profile, particularly for the quantification of depsides with a similar chemical structure. The data and protocols presented in this guide provide a solid foundation for researchers to effectively prepare and utilize this compound as an analytical standard in their work.
References
Assessing the Potential Cross-Reactivity of Lecanoric Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecanoric acid is a naturally occurring depside, a polyphenolic compound formed from two molecules of orsellinic acid.[1][2] It is commonly found in various lichen species.[2] Given its phenolic structure, this compound presents a potential for cross-reactivity in various immunoassays. This guide provides an objective comparison of its potential immunochemical behavior with other relevant compounds and furnishes the experimental data and protocols necessary for its assessment.
Cross-reactivity in immunoassays occurs when an antibody binds to a non-target antigen that is structurally similar to the target antigen.[3][4] This can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte concentration.[3][5] Phenolic compounds, in particular, are known to cause interference in enzyme-linked immunosorbent assays (ELISAs), as has been observed in the analysis of various food matrices.[5][6][7] For instance, phenolic compounds in pistachios have been shown to cross-react with antibodies in commercial ELISA kits for the mycotoxin Ochratoxin A, leading to false positives.[5][7]
This guide will use a hypothetical competitive ELISA for a small phenolic molecule to illustrate the assessment of this compound's cross-reactivity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several phenolic compounds in a hypothetical competitive ELISA designed for the detection of a target analyte with a phenolic substructure. The data for the alternative compounds are illustrative and based on typical findings in published literature, while the value for this compound is a plausible estimate based on its structural similarity to other phenolic acids.
| Compound | Structure | Class | Target Analyte Concentration (ng/mL) | Cross-Reactivity (%) |
| Target Analyte | (Structure of a hypothetical small phenolic molecule) | Phenolic Acid | 10 | 100 |
| This compound | C16H14O7 | Depside | 50 | 20 (estimated) |
| Orsellinic Acid | C8H8O4 | Phenolic Acid | 80 | 12.5 |
| Gallic Acid | C7H6O5 | Phenolic Acid | 150 | 6.7 |
| Catechin | C15H14O6 | Flavan-3-ol | 250 | 4.0 |
| Atranorin | C19H18O8 | Depside | 75 | 13.3 |
Cross-reactivity is calculated as (Concentration of Target Analyte at 50% inhibition / Concentration of Test Compound at 50% inhibition) x 100.
Experimental Protocols
A competitive ELISA is a common method to determine the cross-reactivity of an antibody with structurally related compounds.[4]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Materials and Reagents:
-
96-well high-binding ELISA microplate
-
Capture antibody specific to the target analyte
-
Target analyte standard
-
This compound and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant (including this compound) in assay buffer.
-
Add a fixed amount of the enzyme-conjugated secondary antibody to each well.
-
Immediately add the different concentrations of the standard or the test compounds to the wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte in the solution competes with the coated analyte for binding to the limited amount of labeled antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
10. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each test compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.
Caption: Structural Relationship of this compound and Orsellinic Acid.
Conclusion
While direct experimental data on the cross-reactivity of this compound in specific immunoassays is limited in publicly available literature, its chemical nature as a phenolic compound strongly suggests a potential for interference. Researchers developing or utilizing immunoassays for other phenolic compounds should consider this compound as a potential cross-reactant, particularly when analyzing samples derived from lichens or other natural products where it may be present. The provided experimental protocol for competitive ELISA offers a robust framework for quantifying such potential cross-reactivity. This proactive assessment is crucial for ensuring the accuracy and specificity of immunoassay results in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of different extraction methods for Lecanoric Acid
For Researchers, Scientists, and Drug Development Professionals
Lecanoric acid, a naturally occurring depside found in various lichen species, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, antimicrobial, and antiproliferative properties. The efficient extraction of this valuable compound is a critical first step for further research and development. This guide provides a comparative analysis of different extraction methods for this compound, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound is a trade-off between yield, extraction time, solvent consumption, and the potential for thermal degradation of the compound. This section compares conventional and modern extraction techniques, with quantitative data summarized for easy reference.
| Extraction Method | Principle | Typical Solvents | Temperature | Duration | Yield | Advantages | Disadvantages |
| Maceration | Soaking the lichen material in a solvent at room temperature. | Acetone, Methanol, Ethanol | Room Temperature | Hours to Days | Variable | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yields compared to other methods, large solvent consumption.[1] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Acetone, Ether, Methanol[2] | Boiling point of the solvent | 8 - 24 hours[3] | Generally higher than maceration | Exhaustive extraction leading to higher yields.[1] | Time-consuming, requires large volumes of solvent, potential for thermal degradation of the analyte.[1] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[3] | Ethanol, Methanol | 40 - 60°C | 10 - 60 minutes | High | Reduced extraction time, lower solvent consumption, improved efficiency.[3][4] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol-water mixtures | 70 - 150°C | 2 - 30 minutes | High, often highest among methods[1] | Extremely fast, reduced solvent consumption, high efficiency.[4][5] | Requires specialized microwave equipment, potential for localized overheating.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for the key extraction methods discussed.
Maceration Protocol
-
Preparation: Air-dry and grind the lichen thalli into a fine powder.
-
Extraction: Submerge the powdered lichen material in a suitable solvent (e.g., acetone) in a sealed container at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound extract.
Soxhlet Extraction Protocol
-
Preparation: Place the dried and powdered lichen material into a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., acetone) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble, extracting the this compound. Once the liquid level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask. This cycle is repeated for several hours (typically 8-24 hours).
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Mix the powdered lichen material with a solvent (e.g., 95% ethanol) in an extraction vessel.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (typically 20-40 kHz) for a specified duration (e.g., 10-30 minutes) and temperature (e.g., 40°C).
-
Separation: Centrifuge or filter the mixture to separate the extract.
-
Concentration: Remove the solvent to obtain the crude this compound.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation: Place the powdered lichen material and the solvent (e.g., 80% ethanol in water) in a microwave-safe extraction vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power (e.g., 500 W) and temperature (e.g., 70°C) for a short period (e.g., 2-20 minutes).
-
Cooling and Filtration: Allow the vessel to cool before filtering the contents.
-
Concentration: Evaporate the solvent to obtain the extract.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates this mechanism.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Overview
The general workflow for the extraction and analysis of this compound from lichens is depicted below.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Correlating Lecanoric Acid's Structure with its Biological Function: A Comparative Guide
Lecanoric acid, a naturally occurring didepside found in various lichen species, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This guide provides a comparative analysis of this compound's biological functions, correlating its distinct chemical structure with its antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. Experimental data is presented to offer a clear comparison with related lichen secondary metabolites, providing valuable insights for researchers and drug development professionals.
The Structural Foundation of this compound's Activity
This compound is a polyphenol formed from the esterification of two molecules of orsellinic acid.[3] Its molecular formula is C₁₆H₁₄O₇.[4][5] The key structural features that underpin its biological functions include:
-
Two Phenolic Rings: These aromatic rings are fundamental to its ability to interact with biological targets.
-
Multiple Hydroxyl (-OH) Groups: The presence and position of these groups are critical for its antioxidant capacity, allowing for the donation of hydrogen atoms to neutralize free radicals.[6]
-
A Depside Ester Linkage: This central ester bond connects the two aromatic rings and can influence the molecule's stability and metabolic fate.
-
Carboxylic Acid (-COOH) Group: This group contributes to the molecule's overall polarity and potential for hydrogen bonding.
These features create a molecule with specific electronic and steric properties that dictate its interactions with proteins, enzymes, and cellular membranes, leading to a spectrum of biological effects.
Biological Function 1: Antioxidant Activity
The antioxidant capacity of this compound is one of its most well-documented properties.[2][7] It effectively scavenges various reactive oxygen species (ROS), protecting cells from oxidative damage.[2]
Mechanism of Action: The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting this compound radical is stabilized by resonance across its aromatic rings. Studies have shown it possesses high superoxide radical (SOR) scavenging activity and moderate activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[6]
Structure-Activity Relationship: The moderate antioxidant activity is attributed to its electron-attracting properties, influenced by hydrogen bonds between its hydroxyl and carboxyl groups.[6] This configuration makes it an effective scavenger of superoxide radicals in particular.[6]
Comparative Performance Data:
| Compound | Assay Type | IC50 Value (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | 50.00 | |
| This compound | DPPH Radical Scavenging | 150 | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Not specified, used as a standard | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in the same solvent is also prepared.
-
Reaction: Various concentrations of the this compound solution are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[8]
Visualization: Radical Scavenging Mechanism
References
- 1. Bioefficacy of this compound Produced by Parmotrema austrosinense (Zahlbr.) Hale against Tea Fungal Pathogens [mdpi.com]
- 2. Buy this compound | 480-56-8 | >98% [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H14O7 | CID 99613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a secondary lichen substance with antioxidant properties from Umbilicaria antarctica in maritime Antarc… [ouci.dntb.gov.ua]
In Vivo Validation of Lecanoric Acid's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Lecanoric Acid and its derivatives with alternative treatments, supported by available experimental data. While direct in vivo studies on purified this compound are limited, this document synthesizes findings from studies on extracts rich in this compound and its analogues, offering valuable insights into its potential anti-inflammatory and anti-tumor-promoting activities.
Anti-Inflammatory Effects: this compound-Containing Extract vs. Standard Drugs in a Zebrafish Model
An in vivo study utilizing a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced inflammation model in zebrafish has demonstrated the anti-inflammatory potential of an acetone extract of the lichen Parmotrema austrosinense, which is known to contain this compound as a key bioactive compound.[1] The study revealed a dose-dependent anti-inflammatory response, evidenced by a decrease in lipid peroxidation and a reduction in neutrophil count in the inflamed tissues of the zebrafish.[1][2]
To provide a comparative perspective, the following table summarizes the effects of the P. austrosinense extract alongside data for commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids tested in similar zebrafish inflammation models.
Table 1: Comparison of Anti-Inflammatory Activity in Zebrafish Models
| Compound/Extract | Animal Model | Inflammation Inducer | Key Efficacy Endpoints & Results | Reference Compound(s) |
| Parmotrema austrosinense Extract (contains this compound) | Zebrafish (Danio rerio) | TNBS | - Dose-dependent decrease in lipid peroxidation (LPO) levels.- Decreased neutrophil cell numbers in inflamed tissues.[1] | Not directly compared in the same study. |
| Dexamethasone (Corticosteroid) | Zebrafish (Danio rerio) | Tail Fin Amputation | - Significant reduction in the number of macrophages at the wound site.[3][4] - Delays wound healing at later life stages.[3][4] | Vehicle Control |
| Indomethacin (NSAID) | Zebrafish (Danio rerio) Larvae | Tail Fin Amputation | - 28% neutrophil migration relative to control. | Vehicle Control |
| Piroxicam (NSAID) | Zebrafish (Danio rerio) Larvae | Tail Fin Amputation | - 42% neutrophil migration relative to control. | Vehicle Control |
Experimental Protocol: TNBS-Induced Inflammation in Zebrafish
The following protocol is a generalized representation based on the methodologies described in the cited literature for inducing inflammation in zebrafish.[1][5]
-
Animal Model: Adult zebrafish (Danio rerio).
-
Acclimatization: Zebrafish are acclimatized to laboratory conditions.
-
Inflammation Induction: A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) is administered to induce intestinal inflammation.[1][5]
-
Treatment: Different concentrations of the P. austrosinense extract are administered to the zebrafish.
-
Endpoint Analysis:
-
Histopathology: Intestinal tissues are collected for histological examination to assess the degree of inflammation and neutrophil infiltration.[1]
-
Lipid Peroxidation Assay: Muscle tissues are analyzed to determine the levels of lipid peroxidation as a marker of oxidative stress.[1]
-
Gene Expression Analysis: Expression of inflammatory markers such as TNF-α may be assessed via RT-PCR.
-
Experimental workflow for the zebrafish inflammation model.
Anti-Tumor Promotion Effects: A this compound Analogue vs. Conventional Agents in a Mouse Skin Carcinogenesis Model
For a comparative overview, the table below presents the reported effect of the this compound analogue alongside the well-documented efficacy of conventional anti-tumor-promoting agents, retinoids and celecoxib, in the same DMBA/TPA mouse model.
Table 2: Comparison of Anti-Tumor Promoting Activity in the DMBA/TPA Mouse Skin Model
| Compound | Animal Model | Initiator/Promoter | Key Efficacy Endpoints & Results | Reference Compound(s) |
| 3',5'-Dichloro-2,4'-dihydroxybenzanilide (this compound Analogue) | Mice | DMBA/TPA | - Inhibited skin tumor promotion. (Quantitative details not available in abstract). | Not specified in abstract. |
| Retinoic Acid (Retinoid) | SENCAR Mice | DMBA/TPA | - Potent inhibitor of skin tumor promotion.[6] - 34 nmol of retinoic acid concurrently with each TPA application significantly inhibited papilloma formation.[6] | Vehicle Control |
| Celecoxib (COX-2 Inhibitor) | ICR Mice | DMBA/TPA | - Topical application of 10 µmol significantly reduced the multiplicity of papillomas.[7] - Reduced expression of COX-2 and VEGF in papillomas.[7] | Vehicle Control |
Experimental Protocol: DMBA/TPA-Induced Skin Carcinogenesis in Mice
The following is a generalized protocol for the two-stage skin carcinogenesis model in mice, based on established methodologies.[8][9]
-
Animal Model: Typically, strains like SENCAR or CD-1 mice are used due to their susceptibility to skin tumor promotion.[8]
-
Initiation: A single topical application of a sub-carcinogenic dose of DMBA is administered to the shaved dorsal skin of the mice.[8]
-
Promotion: Starting one to two weeks after initiation, the tumor promoter TPA is repeatedly applied to the same area, usually twice a week, for a period of 15-20 weeks.[8]
-
Treatment: The test compound (e.g., this compound analogue, retinoids, celecoxib) is typically applied topically before or concurrently with the TPA application.
-
Endpoint Analysis:
-
Tumor Incidence: The percentage of mice with at least one papilloma is recorded.
-
Tumor Multiplicity: The average number of papillomas per mouse is calculated.
-
Tumor Size: The diameter of the tumors is measured.
-
Workflow for the DMBA/TPA mouse skin carcinogenesis model.
Signaling Pathways
The precise molecular mechanisms of this compound's in vivo effects are still under investigation. However, based on in vitro studies and the known pathways involved in inflammation and cancer, a potential mechanism for its anti-tumor-promoting effect could involve the modulation of inflammatory pathways that are crucial for TPA-induced tumor promotion. TPA is known to activate Protein Kinase C (PKC), which in turn can activate pro-inflammatory transcription factors like NF-κB and AP-1, leading to the expression of inflammatory mediators such as COX-2 and pro-inflammatory cytokines. These mediators contribute to cell proliferation and tumor growth.
Hypothesized signaling pathway for anti-tumor promotion.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The therapeutic potential of this compound requires further rigorous in vivo validation and clinical trials.
References
- 1. Anti-Inflammatory Activity of Mycobiont Extract of Parmotrema austrosinense (Zahlbr.) Hale in a Zebrafish Model [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-lasting effects of dexamethasone on immune cells and wound healing in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory diseases modelling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of both stage I and stage II mouse skin tumour promotion by retinoic acid and the dependence of inhibition of tumor promotion on the duration of retinoic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Phorbol Ester-induced Mouse Skin Tumor Promotion and COX-2 Expression by Celecoxib: C/EBP as a Potential Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside prevents skin carcinogenesis induced by DMBA/TPA in a mouse model through suppression of inflammation and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lecanoric Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Lecanoric Acid are provided to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines procedural steps for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial handling to final disposal.
This compound, a naturally occurring phenolic compound, requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste and are not released into the environment[1].
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate safety measures.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is recommended[1].
Engineering Controls:
-
Fume Hood: All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols[1].
-
Safety Shower and Eyewash Station: Ensure that an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time from the work area[1].
Quantitative Hazard Summary
For quick reference, the key hazards associated with this compound are summarized below.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound or its solutions be disposed of down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Items with trace contamination, such as weighing paper, contaminated paper towels, or disposable labware, should be collected in a designated, sealable, and leak-proof container[1]. This container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
-
Liquid Waste:
-
Aqueous solutions or solutions in organic solvents containing this compound must be collected as hazardous chemical waste[1].
-
Use a dedicated, shatter-proof waste bottle, preferably made of a material compatible with the solvent used.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a cool, well-ventilated area, away from incompatible materials[2].
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Coordinator to arrange for the pickup and disposal of the this compound waste[2][3].
-
Follow all institutional procedures for waste manifest and pickup.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. Consider using smaller scale experiments where feasible and avoid making excess solutions.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lecanoric Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lecanoric Acid, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Understanding these hazards is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields[1]. | Protects eyes from splashes and dust[1][2][3]. |
| Hand Protection | Protective gloves (e.g., nitrile or butyl rubber)[1][2]. | Prevents skin contact[1][2][3]. |
| Body Protection | Impervious clothing, such as a lab coat or apron[1][4][5]. | Protects skin from accidental spills[1]. |
| Respiratory Protection | A suitable respirator should be used, especially in environments with dust or aerosols[1][2]. | Prevents inhalation of harmful particles[1]. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Work exclusively in areas equipped with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Thoroughly wash hands and any exposed skin after handling[1].
Storage:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical help[1]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1]. |
Accidental Release Measures: In case of a spill, use personal protective equipment, ensure adequate ventilation, and prevent the substance from entering drains or water courses[1]. For containment and cleanup, absorb solutions with an inert liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of contaminated materials according to regulations[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of this compound at an approved waste disposal facility[1]. All disposal practices must comply with federal, state, and local regulations[1].
-
Container Disposal: Empty containers should be disposed of according to official regulations.
-
Environmental Precautions: Due to its high toxicity to aquatic life, prevent this compound from being released into the environment[1]. Collect any spillage[1].
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
